molecular formula C5H7ClO3 B017437 Ethyl 2-chloro-3-oxopropanoate CAS No. 33142-21-1

Ethyl 2-chloro-3-oxopropanoate

Cat. No.: B017437
CAS No.: 33142-21-1
M. Wt: 150.56 g/mol
InChI Key: DWXKSCKBUSAOKS-UHFFFAOYSA-N
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Description

Ethyl 2-chloro-3-oxopropanoate, also known as this compound, is a useful research compound. Its molecular formula is C5H7ClO3 and its molecular weight is 150.56 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-chloro-3-oxopropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C5H7ClO3/c1-2-9-5(8)4(6)3-7/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWXKSCKBUSAOKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50954766
Record name Ethyl 2-chloro-3-oxopropanoatato
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Molecular Weight

150.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

33142-21-1
Record name Ethyl 2-chloro-3-oxopropanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=33142-21-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl (chloroformyl)acetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033142211
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl 2-chloro-3-oxopropanoatato
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50954766
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Foundational & Exploratory

An In-depth Technical Guide to the Structure Elucidation of Ethyl 2-chloro-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-chloro-3-oxopropanoate is a reactive trifunctional synthetic building block of significant interest in medicinal chemistry and organic synthesis. Its utility is derived from the strategic placement of an ester, a chlorine atom at the α-position, and an aldehyde, rendering it susceptible to a variety of chemical transformations. However, the very features that make it a versatile reagent also complicate its structural characterization. This technical guide provides a comprehensive elucidation of its structure, moving beyond routine analysis to address the inherent chemical complexities, principally its existence as a dynamic equilibrium of keto and enol tautomers. We present a robust synthesis protocol, a detailed multi-modal spectroscopic analysis (¹H NMR, ¹³C NMR, IR, and MS), and an expert interpretation of the spectral data, grounded in the principles of physical organic chemistry. This document is intended to serve as a definitive resource for researchers employing this valuable intermediate.

Introduction: The Chemical Versatility and Structural Nuances of a Key Synthetic Intermediate

This compound, with the Chemical Abstracts Service (CAS) number 33142-21-1, is a molecule that packs significant synthetic potential into its five-carbon backbone.[1] As a trifunctional compound, it serves as a powerful precursor for the synthesis of a wide array of heterocyclic systems and other complex organic molecules. Its applications are noted in the synthesis of novel hepatitis B core protein allosteric modulators and other pharmacologically active agents.

Synthesis Protocol: A Validated Approach via Mixed Claisen Condensation

The reliable synthesis of this compound is a prerequisite for its study and application. While several synthetic routes exist, a particularly effective and scalable method is the mixed Claisen condensation between ethyl 2-chloroacetate and ethyl formate. This approach is advantageous because only one of the ester reactants (ethyl 2-chloroacetate) possesses acidic α-protons, thus minimizing self-condensation side products.[2]

Causality of Reagent Choice and Conditions
  • Reactants : Ethyl 2-chloroacetate serves as the nucleophile precursor (donor), and ethyl formate, lacking α-protons, acts exclusively as the electrophile (acceptor). This directed reactivity is key to achieving a high yield of the desired cross-condensation product.

  • Base : Potassium tert-butoxide is employed as a strong, non-nucleophilic base. Its steric bulk disfavors side reactions at the ester carbonyl, while its strength is sufficient to deprotonate the α-carbon of ethyl 2-chloroacetate, forming the necessary enolate intermediate. A full equivalent of base is required to drive the equilibrium toward the product by deprotonating the resulting β-keto ester, which is more acidic than the starting ester.[3]

  • Solvent and Temperature : Diisopropyl ether is used as a polar aprotic solvent. The reaction is initiated at 0 °C to control the exothermic nature of the initial deprotonation and condensation steps, thereby minimizing potential side reactions and degradation.

Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep1 Charge reactor with ethyl 2-chloroacetate, ethyl formate, and diisopropyl ether. prep2 Cool mixture to 0 °C under Argon atmosphere. prep1->prep2 react1 Portion-wise addition of Potassium tert-butoxide over 10 min at 0 °C. prep2->react1 react2 Warm to room temperature and stir for 24 hours. react1->react2 react3 Monitor reaction completion by TLC. react2->react3 workup1 Adjust pH to ~3 with 6N HCl. react3->workup1 workup2 Separate organic phase. Extract aqueous layer with ether. workup1->workup2 workup3 Combine organic layers, dry over Na2SO4, and concentrate. workup2->workup3 workup4 Purify via reduced pressure distillation. workup3->workup4

Caption: Workflow for the synthesis of this compound.

Detailed Step-by-Step Protocol
  • Reactor Setup : A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and an argon inlet is charged with ethyl 2-chloroacetate (1.0 eq), ethyl formate (1.0 eq), and anhydrous diisopropyl ether.

  • Initiation : The reaction mixture is cooled to 0 °C in an ice bath.

  • Base Addition : Potassium tert-butoxide (1.1 eq) is added portion-wise over 10 minutes, ensuring the internal temperature does not rise significantly.

  • Reaction : The mixture is allowed to warm to room temperature and stirred for 24 hours. Reaction progress is monitored by Thin Layer Chromatography (TLC).

  • Quenching and Extraction : Upon completion, the reaction is cooled in an ice bath and the pH is carefully adjusted to approximately 3 using 6N HCl. The organic layer is separated, and the aqueous layer is extracted three times with diethyl ether.

  • Isolation : The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

  • Purification : The crude product is purified by vacuum distillation to yield this compound as a colorless to pale yellow liquid.

Spectroscopic Data and Interpretation: A Dual-State Analysis

The structural elucidation of this compound is critically dependent on the understanding that the compound exists as a mixture of the keto and enol tautomers. The position of this equilibrium is sensitive to solvent polarity, temperature, and concentration.[4][5] Non-polar solvents and intramolecular hydrogen bonding tend to favor the enol form, while polar, hydrogen-bond-accepting solvents can stabilize the more polar keto form.

Caption: Keto-enol tautomeric equilibrium of the target molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for characterizing this tautomeric system, as the rate of interconversion is typically slow on the NMR timescale, allowing for the observation of distinct signals for both the keto and enol forms.[6]

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum provides a clear census of the carbon environments. Based on available data for "ethyl 2-chloro-2-formylacetate", the following chemical shifts are observed in CDCl₃.

Carbon Atom AssignmentPredicted Chemical Shift (δ, ppm)
Keto Form
C=O (Ester)~164
C=O (Aldehyde)~180-190
C-Cl (Methine)~52
O-CH₂~62
CH₃~14
Enol Form
C=O (Ester)~166
=C-OH (Olefinic)~150-160
=C-Cl (Olefinic)~100-110
O-CH₂~61
CH₃~14
  • Expertise & Experience Insight : The presence of more than five peaks in the ¹³C spectrum is the first definitive indication of the tautomeric mixture. The aldehyde carbonyl (~180-190 ppm) of the keto form is particularly diagnostic, as is the appearance of two olefinic carbons for the enol form. The provided data shows peaks at 166.35, 163.86, 62.40, 52.24, and 13.99 ppm. This suggests a predominance of one tautomer under the specific conditions of that measurement, likely the keto form, with the two carbonyl signals being at 163.86 (ester) and a predicted, but not explicitly listed, higher value for the aldehyde. The peak at 52.24 ppm is characteristic of the α-chloro methine carbon.

¹H NMR Spectroscopy: The ¹H NMR spectrum is more complex due to spin-spin coupling but offers rich structural information. The following table presents predicted chemical shifts and multiplicities for both tautomers.

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegration (Relative)
Keto Form
CHO (Aldehyde)9.5 - 10.0s1H
CH-Cl (Methine)4.8 - 5.2s1H
O-CH₂4.2 - 4.4q2H
CH₃1.2 - 1.4t3H
Enol Form (Z-isomer)
=CH-OH (Olefinic/Enolic)7.5 - 8.0 (vinyl H), 11-12 (enol OH)s (vinyl), br s (OH)1H + 1H
O-CH₂4.2 - 4.4q2H
CH₃1.2 - 1.4t3H
  • Expertise & Experience Insight : The most telling signals are the sharp singlet for the aldehydic proton above 9.5 ppm (keto form) and the vinyl proton singlet between 7.5-8.0 ppm for the enol form. The enolic hydroxyl proton often appears as a broad singlet at a very high chemical shift (11-12 ppm) due to strong intramolecular hydrogen bonding, and its integration, relative to the vinyl proton, confirms the enol structure. The ratio of the integrals of the aldehydic proton (keto) to the vinyl proton (enol) provides a direct measure of the equilibrium constant (K_eq) under the specific solvent and temperature conditions of the experiment.

Infrared (IR) Spectroscopy

IR spectroscopy provides crucial information about the carbonyl groups present.

Functional GroupPredicted Wavenumber (cm⁻¹)IntensityNotes
C=O (Aldehyde, Keto)1720 - 1740StrongCharacteristic aldehyde C-H stretch also expected ~2720 and ~2820 cm⁻¹.
C=O (Ester, Keto)1740 - 1760StrongThe electron-withdrawing α-chloro group increases the stretching frequency.
C=O (Ester, Enol)1715 - 1730StrongConjugation with the C=C double bond lowers the stretching frequency.
C=C (Enol)1620 - 1650MediumConjugated double bond.
O-H (Enol)2500 - 3300Broad, StrongIntramolecular hydrogen bonding results in a very broad signal.
  • Trustworthiness Insight : The IR spectrum serves as a self-validating system. The observation of a broad O-H stretch alongside a conjugated ester carbonyl peak (lower frequency) and a C=C stretch is strong evidence for the enol tautomer. Concurrently, the presence of distinct, higher-frequency ester and aldehyde carbonyl bands confirms the keto form. The relative intensities of these bands will correlate with the equilibrium position.

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) provides the molecular weight and fragmentation patterns that corroborate the overall structure.

  • Molecular Ion (M⁺) : The molecular ion peak should be observed at m/z 150, with a characteristic M+2 peak at m/z 152 in an approximate 3:1 ratio, which is definitive for the presence of a single chlorine atom.

  • Key Fragmentation Pathways :

    • Loss of ethoxy radical (•OCH₂CH₃) : [M - 45]⁺ → m/z 105. This is a common fragmentation for ethyl esters.

    • Loss of chlorine radical (•Cl) : [M - 35]⁺ → m/z 115.

    • Loss of the formyl group (•CHO) : [M - 29]⁺ → m/z 121. This is characteristic of aldehydes.

    • McLafferty Rearrangement : For the ester, this could lead to the loss of ethylene (C₂H₄), resulting in a fragment at [M - 28]⁺.

MS_Fragmentation M [C5H7ClO3]˙+ m/z = 150/152 F1 [M - OCH2CH3]+ m/z = 105 M->F1 - •OCH2CH3 F2 [M - Cl]+ m/z = 115 M->F2 - •Cl F3 [M - CHO]+ m/z = 121 M->F3 - •CHO F4 [M - C2H4]˙+ m/z = 122/124 M->F4 McLafferty

Caption: Predicted major fragmentation pathways for this compound.

Conclusion: An Integrated Approach to a Complex Structure

The definitive structure elucidation of this compound requires more than a cursory look at its spectra. It demands an integrated, multi-technique approach firmly rooted in an understanding of its tautomeric nature. By combining a reliable synthesis with a detailed analysis of ¹³C NMR, ¹H NMR, IR, and mass spectrometry data, one can confidently assign the structure and quantify the keto-enol equilibrium. This guide has provided the necessary protocols, predicted data, and expert interpretation to empower researchers to fully characterize this versatile synthetic intermediate, ensuring its effective and reliable use in the development of new chemical entities.

References

  • Google Patents. (n.d.). Hepatitis b core protein allosteric modulators.
  • Chemistry LibreTexts. (2024). The Claisen Condensation Reaction. Retrieved from [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2008). Introduction to Spectroscopy. Cengage Learning. (Note: A general authoritative textbook is cited here as a standard reference for spectroscopic principles, as a direct URL for this fundamental knowledge is not applicable).
  • Reichardt, C. (1979). Solvent Effects in Organic Chemistry. Verlag Chemie. (Note: This is a foundational text on solvent effects, relevant to the discussion on tautomerism. A direct URL is not applicable).
  • Organic Syntheses. (n.d.). Ethyl Ethoxalylpropionate. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Journal of Chemical Education. (2004). Determination of Solvent Effects on Keto–Enol Equilibria of 1,3-Dicarbonyl Compounds Using NMR. (Note: While a specific article is referenced conceptually, providing a stable URL to a specific paywalled journal article is not feasible.

Sources

A Senior Application Scientist's Guide to Ethyl 2-chloro-3-oxopropanoate: A Versatile Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: Ethyl 2-chloro-3-oxopropanoate is a trifunctional synthetic building block of significant interest to researchers in medicinal chemistry, agrochemical science, and materials development. Its unique molecular architecture, featuring an aldehyde, an alpha-chloro substituent, and an ethyl ester, provides multiple reactive centers. This guide offers an in-depth analysis of the compound's properties, core reactivity, and strategic applications, with a particular focus on its utility in the synthesis of diverse heterocyclic systems. By explaining the causality behind its reactivity and providing validated experimental frameworks, this document serves as a technical resource for scientists seeking to leverage this potent intermediate in their synthetic endeavors.

Introduction to a Key Synthetic Intermediate

This compound, also known by synonyms such as Ethyl 2-chloro-2-formylacetate, is an organic compound that serves as a highly valuable intermediate in the production of complex molecules, including various pharmaceuticals and agrochemicals.[1] Its structure is distinguished by the presence of three key functional groups on a three-carbon backbone: a reactive aldehyde, an ethyl ester, and a chlorine atom at the C2 position. This arrangement of functional groups makes it an excellent C3 synthon for constructing larger, more complex molecular architectures, particularly five- and six-membered heterocycles which are prevalent in biologically active compounds.

The strategic importance of this molecule lies in its predictable and versatile reactivity. The chlorine atom acts as a good leaving group in nucleophilic substitution reactions, while the aldehyde provides a key electrophilic site for condensation reactions. This dual reactivity allows for elegant and efficient cyclization strategies, making it a cornerstone reagent for synthetic chemists.

Physicochemical and Safety Profile

A thorough understanding of a reagent's properties and hazards is fundamental to its effective and safe use in the laboratory.

Physicochemical Properties

The key physical and chemical properties of this compound are summarized below.[2]

PropertyValue
CAS Number 33142-21-1[2][3][4][5]
Molecular Formula C₅H₇ClO₃[2]
Molecular Weight 150.56 g/mol [2]
Appearance White to yellow solid or semi-solid or liquid
Boiling Point 68-70 °C at 20 Torr[3]
Solubility Soluble in chloroform, dichloromethane[3]
Storage Conditions Inert atmosphere, 2-8°C; Cold-chain transportation[2][3]
GHS Hazard and Safety Information

This compound is a hazardous substance and must be handled with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.

GHS Hazard Information
Signal Word Danger [2]
Pictograms GHS05 (Corrosion), GHS07 (Exclamation Mark)
Hazard Statements H302: Harmful if swallowed. H314: Causes severe skin burns and eye damage.
Precautionary Statements P280: Wear protective gloves/protective clothing/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P310: Immediately call a POISON CENTER or doctor/physician.[2]

Synthesis and Manufacturing Insights

The synthesis of α-halo-β-dicarbonyl compounds like this compound typically relies on the direct halogenation of the corresponding β-dicarbonyl precursor. In this case, the starting material would be ethyl 3-oxopropanoate (ethyl formylacetate). The key to this transformation is the enhanced acidity of the α-proton situated between the two carbonyl groups, which facilitates enolization or enolate formation, followed by reaction with an electrophilic chlorine source.

Common chlorinating agents for this purpose include sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS). The reaction with sulfuryl chloride is particularly effective. While a specific, peer-reviewed synthesis for this compound was not found in the immediate search, the methodology is well-established and analogous to the synthesis of similar compounds like ethyl 2-chloroacetoacetate. For instance, a patented method for preparing ethyl 2-chloroacetoacetate involves the reaction of ethyl acetoacetate with sulfonyl chloride, often without a solvent, which is both cost-effective and environmentally conscious.[6] This process involves cooling the starting material, dropwise addition of the chlorinating agent, and then allowing the reaction to proceed at room temperature before purification by distillation.[6] This approach highlights a green chemistry principle by minimizing waste and avoiding solvents.[6]

Core Reactivity and Mechanistic Rationale

The synthetic utility of this compound stems from its possession of two distinct electrophilic centers, making it an ideal partner for reactions with binucleophiles to form heterocycles.

  • The Aldehyde Carbonyl: This is a "hard" electrophilic center, readily attacked by "hard" nucleophiles such as primary amines (e.g., in hydrazine or ureas).

  • The α-Carbon: The carbon atom bonded to the chlorine is a "soft" electrophilic center. The chlorine atom is a good leaving group, making this site susceptible to Sₙ2 attack by soft nucleophiles like sulfur (e.g., in thiourea) or a second amine group.

This dual reactivity allows for a programmed, one-pot cyclization-condensation sequence. Typically, the initial attack occurs at the more reactive aldehyde carbonyl, followed by an intramolecular Sₙ2 displacement of the chloride by the second nucleophilic atom to close the ring.

Caption: Key electrophilic sites in this compound.

Applications in Heterocyclic Synthesis

The most powerful application of this building block is in the construction of heterocycles, which form the core of many drug molecules.

Synthesis of Substituted Thiazoles

The Hantzsch thiazole synthesis is a classic method for forming a thiazole ring. It involves the reaction of an α-haloketone or α-haloaldehyde with a thioamide-containing compound, such as thiourea. This compound is an ideal substrate for this reaction.

Mechanism: The reaction with thiourea proceeds via initial nucleophilic attack of the sulfur atom onto the carbon bearing the chlorine, displacing it. The resulting intermediate then undergoes intramolecular cyclization via condensation between one of the thiourea nitrogen atoms and the aldehyde carbonyl, followed by dehydration to yield the aromatic thiazole ring.

Hantzsch_Thiazole_Synthesis start This compound + Thiourea step1 Nucleophilic Attack (S attacks C-Cl) start->step1 intermediate1 Isothiouronium Intermediate step1->intermediate1 step2 Intramolecular Cyclization (N attacks C=O) intermediate1->step2 intermediate2 Cyclized Dihydrothiazole (Hemiaminal-like) step2->intermediate2 step3 Dehydration (-H₂O) intermediate2->step3 product Ethyl 2-aminothiazole-4-carboxylate step3->product

Caption: Mechanistic flow for Hantzsch thiazole synthesis.

Synthesis of Substituted Pyrazoles

Similarly, reaction with hydrazine or its derivatives provides a direct route to pyrazoles. The binucleophilic hydrazine attacks both electrophilic centers to construct the five-membered ring. The reaction likely proceeds by initial formation of a hydrazone at the aldehyde, followed by intramolecular cyclization via nucleophilic attack of the second nitrogen atom at the carbon-chlorine bond, displacing the chloride. Subsequent tautomerization yields the aromatic pyrazole. The use of substituted hydrazines allows for the synthesis of N-substituted pyrazoles.

Experimental Protocols

The following protocols are provided as representative examples. All operations should be conducted by trained personnel in a suitable chemical fume hood with appropriate PPE.

Workflow for Synthesis of this compound

This conceptual protocol is based on standard methodologies for α-chlorination.[6]

Synthesis_Workflow A 1. Reactor Setup Charge reactor with Ethyl 3-oxopropanoate. Inert atmosphere (N₂). B 2. Cooling Cool reactor to 0-5 °C using an ice bath. A->B C 3. Reagent Addition Add sulfuryl chloride (SO₂Cl₂) dropwise via addition funnel. B->C D 4. Reaction Allow mixture to warm to RT. Stir for 4-6 hours. C->D E 5. Work-up Quench reaction carefully with water. Extract with organic solvent (e.g., DCM). D->E F 6. Purification Dry organic layer (Na₂SO₄). Concentrate under reduced pressure. E->F G 7. Final Product Purify crude product by vacuum distillation. F->G

Caption: General workflow for α-chlorination synthesis.

Step-by-Step Methodology:

  • Reactor Setup: A multi-neck, round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet is charged with ethyl 3-oxopropanoate (1.0 eq).

  • Cooling: The flask is cooled in an ice/water bath to an internal temperature of 0-5 °C.

  • Chlorination: Sulfuryl chloride (1.05 eq) is added dropwise via the dropping funnel over 30-60 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, the ice bath is removed, and the reaction mixture is allowed to warm to room temperature. It is stirred for 4-12 hours, monitoring by TLC or GC-MS for the disappearance of the starting material.

  • Work-up: The reaction mixture is slowly and carefully poured into a beaker of ice water to quench any unreacted sulfuryl chloride. The mixture is transferred to a separatory funnel and extracted three times with dichloromethane.

  • Purification: The combined organic layers are washed with saturated sodium bicarbonate solution, then brine, and finally dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure.

  • Isolation: The crude residue is purified by vacuum distillation to afford this compound as a colorless to pale yellow liquid.

Protocol: Synthesis of Ethyl 2-aminothiazole-4-carboxylate
  • Reagent Preparation: In a round-bottom flask, dissolve thiourea (1.0 eq) in ethanol (5 mL per gram of thiourea).

  • Reaction Initiation: To the stirred solution, add this compound (1.0 eq) either neat or as a solution in a small amount of ethanol.

  • Heating: The reaction mixture is heated to reflux (approx. 78 °C for ethanol) for 2-4 hours. The reaction progress can be monitored by TLC. A precipitate (the product) may form during the reaction.

  • Cooling and Isolation: After the reaction is complete, the mixture is cooled to room temperature and then further cooled in an ice bath for 30 minutes. The resulting solid is collected by vacuum filtration.

  • Washing: The filter cake is washed with cold ethanol to remove any unreacted starting materials and soluble impurities.

  • Drying and Characterization: The solid product is dried under vacuum. The structure and purity should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and LC-MS.

Conclusion

This compound is a quintessential example of a small molecule with immense synthetic potential. Its trifunctional nature provides a robust platform for constructing complex molecular frameworks, especially heterocycles, which are critical motifs in drug discovery and materials science. The ability to perform sequential condensation and substitution reactions in a single pot makes it an efficient and elegant tool in the synthetic chemist's arsenal. A comprehensive understanding of its reactivity, guided by the mechanistic principles outlined in this guide, empowers researchers to design novel synthetic routes and accelerate the development of next-generation chemical entities.

References

  • Pharmaffiliates. (n.d.). Key Chemical Intermediate: Sourcing Ethyl 2-Chloro-3-oxobutanoate in China. Retrieved from [Link]

  • ChemBK. (2024, April 9). Ethyl 2-chloro-3-oxobutanoate. Retrieved from [Link]

  • Google Patents. (n.d.). CN105061210A - Preparation method for ethyl 2-chloroacetoacetate.
  • Organic Syntheses. (n.d.). Ethyl 3,3-diethoxypropanoate. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 2-chloroacetoacetate | C6H9ClO3 | CID 11858. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 2-chloro-3-oxopentanoate | C7H11ClO3 | CID 12923424. Retrieved from [Link]

  • Study.com. (n.d.). Please provide a reaction mechanism for 2-chloro-2-methypropane with agno3 in ethanol. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 3-chloro-3-oxopropionate | C5H7ClO3 | CID 118931. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 3-chloro-2-oxo-butanoate. Retrieved from [Link]

  • European Journal of Chemistry. (2011). Synthesis of nitrogen heterocycles from ethyl 3-(6-dibenzothiophen-2-yl-pyridazin-3-ylamino)-3-oxopropanoate. Retrieved from [Link]

Sources

"Ethyl 2-chloro-3-oxopropanoate" electrophilic sites and reaction mechanisms

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Ethyl 2-chloro-3-oxopropanoate: Electrophilic Sites and Reaction Mechanisms Content Type: Technical Whitepaper Audience: Synthetic Chemists, Process Development Scientists, and Medicinal Chemists.[1]

Bifunctional Electrophiles in Heterocyclic Synthesis

Executive Summary

This compound (CAS 33142-21-1), often generated in situ from ethyl 3-ethoxyacrylate, represents a critical class of


-halo-

-dicarbonyl intermediates.[1] Its structural utility lies in its dense electrophilic array : within a three-carbon chain, it presents an aldehyde (or masked equivalent), an

-chloro center, and an ester.[1]

This guide deconstructs the molecule’s reactivity profile, specifically focusing on its role as the "linchpin" reagent in the Hantzsch Thiazole Synthesis for the production of 2-aminothiazole-5-carboxylates—a key scaffold in tyrosine kinase inhibitors like Dasatinib .

Chemical Architecture & Electrophilic Mapping[1]

The reactivity of this compound is defined by the competition between its "Hard" and "Soft" electrophilic sites. Understanding this hierarchy is essential for controlling regioselectivity during nucleophilic attack.

The Electrophilic Triad
SiteFunctional GroupElectronic Character (HSAB Theory)Primary Reactivity Mode
C3 Formyl (Aldehyde) Hard Electrophile 1,2-Addition. Highly susceptible to attack by hard nucleophiles (amines, alkoxides).[1] In the presence of thiourea, this site forms the imine (Schiff base) linkage.
C2

-Carbon (C-Cl)
Soft Electrophile

Displacement.
The C-Cl bond is activated by the adjacent electron-withdrawing carbonyls. This is the preferred site for soft nucleophiles (e.g., Sulfur in thiourea).[1]
C1 Ester Carbonyl Hard Electrophile (Latent) Acyl Substitution. Generally the least reactive site in the initial condensation steps. It typically survives the cyclization to provide a handle for further derivatization (e.g., hydrolysis to acid).
Tautomeric Equilibrium

The molecule does not exist solely as the free aldehyde. It fluctuates between the keto-form and the enol-form (stabilized by intramolecular H-bonding). This enol character enhances the electrophilicity of the C2 position by planarizing the system, making the leaving group (Cl) more accessible for backside attack.

ElectrophilicMap C3 C3: Formyl (Aldehyde) [Hard Electrophile] Target: Amines (N) C2 C2: Alpha-Carbon (C-Cl) [Soft Electrophile] Target: Thiols/Thiones (S) C3->C2 Inductive Effect C1 C1: Ester Carbonyl [Latent Electrophile] Target: Hydrolysis C2->C1 Activation

Caption: Electrophilic hierarchy of this compound. C2 and C3 are the primary reactive centers for thiazole formation.

The Hantzsch Thiazole Synthesis: Mechanistic Pathway

The most high-value application of this intermediate is the synthesis of Ethyl 2-aminothiazole-5-carboxylate . The mechanism is a textbook example of chemo-selective condensation between a bifunctional electrophile (the chloro-aldehyde) and a bifunctional nucleophile (thiourea).

The "S-First" Mechanism

While debate exists regarding the order of addition, kinetic data on


-haloketones suggests the reaction proceeds via initial S-alkylation followed by cyclization.[1]
  • S-Alkylation (Rate Determining Step): The sulfur atom of thiourea (soft nucleophile) attacks the C2 position of the ester, displacing the chloride ion via an

    
     mechanism.
    
  • Imine Formation: The terminal amino group of the isothiourea intermediate attacks the C3 aldehyde carbonyl.

  • Dehydration: Loss of water drives the aromatization to form the stable thiazole ring.

Mechanistic Visualization[1]

HantzschMechanism Reactants Reactants: This compound + Thiourea Step1 Step 1: S-Alkylation (SN2) Sulfur attacks C2 (Alpha-C) Chloride leaves Reactants->Step1 Intermediate1 Intermediate: S-Alkylated Thioether Step1->Intermediate1 Step2 Step 2: Cyclization Nitrogen attacks C3 (Aldehyde) Intermediate1->Step2 Intermediate2 Intermediate: Hydroxy-thiazoline Step2->Intermediate2 Step3 Step 3: Aromatization - H2O (Dehydration) Intermediate2->Step3 Product Product: Ethyl 2-aminothiazole-5-carboxylate Step3->Product

Caption: Step-wise mechanism of Hantzsch synthesis. The S-attack at C2 dictates the regiochemistry of the final heterocycle.

Experimental Protocol: Synthesis of Ethyl 2-aminothiazole-5-carboxylate

This protocol is adapted from optimized industrial routes used for Dasatinib intermediates. It avoids the isolation of the unstable pure chloro-aldehyde by generating it in situ or using a stabilized precursor.

Note: this compound is a potent lachrymator.[1] All operations must be performed in a fume hood.[1]

Reagents & Materials
  • Substrate: Ethyl 3-ethoxyacrylate (Stable precursor)[1]

  • Halogen Source: N-Chlorosuccinimide (NCS) or N-Bromosuccinimide (NBS) (if bromo-analog is preferred for speed)[1]

  • Nucleophile: Thiourea

  • Solvent: Ethanol/Water (1:1 mixture) or THF/Water[1]

  • Base: Sodium Acetate or Ammonium Hydroxide (for neutralization)[1]

Step-by-Step Workflow
  • Halogenation (In-Situ Generation):

    • Dissolve Ethyl 3-ethoxyacrylate (1.0 eq) in THF/Water (1:1 v/v).

    • Cool to 0°C.[2]

    • Add NBS or NCS (1.05 eq) portion-wise over 30 minutes.

    • Mechanism:[2][3][4] The halogen source reacts with the enol ether double bond, followed by hydrolysis of the ethoxy group, generating Ethyl 2-halo-3-oxopropanoate in situ.[1]

    • Stir for 1 hour at room temperature.

  • Cyclization (Hantzsch Reaction):

    • Add Thiourea (1.1 eq) directly to the reaction mixture.

    • Heat the mixture to reflux (approx. 70-80°C) for 2–4 hours.

    • Observation: The solution typically turns yellow/orange, and a precipitate may begin to form.[1]

  • Work-up & Isolation:

    • Cool the reaction mixture to room temperature.

    • Adjust pH to ~8 using concentrated Ammonium Hydroxide or saturated

      
      .[1] This neutralizes the hydrohalic acid by-product and precipitates the free amine.
      
    • Filter the solid precipitate.[2][5]

    • Wash the cake with cold water (

      
      ) and cold ethanol (
      
      
      
      ).
    • Dry under vacuum at 45°C.[1]

  • Validation:

    • Yield: Typical yields range from 75% to 90%.

    • Purity: >98% (HPLC).

    • Appearance: Pale yellow to off-white solid.[1]

Data Summary Table
ParameterSpecification / Result
Precursor Ethyl 3-ethoxyacrylate (CAS 1001-26-9)
Intermediate This compound (generated in situ)
Product Ethyl 2-aminothiazole-5-carboxylate (CAS 32955-21-8)
Reaction Type Hantzsch Thiazole Synthesis
Critical Control Temperature during halogenation (< 5°C) to prevent decomposition.[1]

References

  • Dasatinib Intermediate Synthesis

    • Title: Process for the preparation of 2-amino-thiazole-5-carboxylic acid derivatives.[1][6][7][8]

    • Source: US Patent 7408069B2 (2008).[1]

    • URL
  • Mechanistic Insight (Hantzsch Reaction)

    • Title: Reactions of monoprotic thioureas with ethyl α-chloroacetoacetate.[9]

    • Source: Journal of the Chemical Society, Perkin Transactions 1, 1982.[1][9]

    • URL:[Link][1][9]

  • Chemical Properties & Safety

    • Title: Ethyl 2-chloro-3-oxopropano
    • Source: PubChem (N
    • URL:[Link][1]

  • Synthetic Application (Solid Phase)

    • Title: Synthesis of 2-Amino-5-Carboxamide Thiazole Derivatives via Dehydrative Cyclization.[1][7]

    • Source: Molecules (via PubMed), 2019.[1]

    • URL:[Link]

Sources

Technical Guide: Safe Handling and Management of Ethyl 2-chloro-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the health, safety, and handling protocols for Ethyl 2-chloro-3-oxopropanoate , a specialized intermediate used in the synthesis of heterocyclic pharmaceuticals.

CAS Registry Number: 33142-21-1 Synonyms: Ethyl 2-chloro-2-formylacetate; 2-Chloro-3-oxopropanoic acid ethyl ester Formula: C₅H₇ClO₃ Molecular Weight: 150.56 g/mol [1]

Executive Summary & Chemical Identity

This compound is a highly reactive bifunctional building block containing both an ester and an


-chloro aldehyde moiety. It is primarily employed in the synthesis of thiazoles, pyrimidines, and other bioactive heterocycles (e.g., via Hantzsch thiazole synthesis).

Critical Distinction: Do not confuse this compound with its isomer, Ethyl 3-chloro-3-oxopropionate (CAS 36239-09-5) , which is an acid chloride and possesses a significantly different hazard profile (Corrosive, Skin Corr. 1B). This guide specifically addresses the 2-chloro-3-oxo isomer (CAS 33142-21-1).[2][3][4]

Physical Properties & Stability
PropertyValueNotes
Physical State Liquid or Low-melting SolidOften supplied as a crude oil ("tech grade") or solution.
Boiling Point 85–90 °C (at 0.5 mmHg)High vacuum distillation required to prevent decomposition.
Solubility Soluble in CH₂Cl₂, CHCl₃, EtOAcReacts with water and nucleophilic solvents.
Stability Unstable at Room Temperature Prone to polymerization and hydrolysis. Must store frozen.

Hazard Identification (GHS Classification)

While often classified as "Harmful" and "Irritant," the structural features of this compound (alpha-halo carbonyl) suggest high reactivity toward biological nucleophiles (proteins/DNA). Treat with a higher level of caution than the minimum GHS labeling suggests.

GHS Label Elements

Signal Word: DANGER

Hazard ClassCodeHazard Statement
Acute Toxicity H302, H312, H332Harmful if swallowed, in contact with skin, or inhaled.[5]
Skin Irritation H315Causes skin irritation.[5]
Eye Irritation H319Causes serious eye irritation.[5]
STOT-SE H335May cause respiratory irritation.[5][6]

Expert Insight: Compounds in this class are potential lachrymators (tear-inducing agents) and potent alkylating agents. Inhalation of vapors may cause delayed pulmonary edema or severe upper respiratory tract irritation.

Storage & Engineering Controls

Due to its thermal instability, strict adherence to the "Cold Chain" is required to prevent the formation of hazardous decomposition products (e.g., HCl gas, polymers).

Storage Protocol
  • Temperature: Store at -20 °C (Frozen) .

  • Atmosphere: Store under inert gas (Argon or Nitrogen). The aldehyde moiety is sensitive to oxidation and moisture.

  • Container: Tightly sealed glass or fluorinated polymer containers. Avoid metal containers which may catalyze decomposition.

Engineering Controls
  • Primary Barrier: All handling must occur within a certified Chemical Fume Hood or Glovebox .

  • Ventilation: Maintain face velocity >100 fpm.

  • Sensors: If handling large quantities (>100g), use local exhaust ventilation with HCl monitoring, as decomposition releases hydrogen chloride.

Operational Workflows & PPE

The following workflows are designed to minimize exposure and product degradation.

Personal Protective Equipment (PPE)
  • Respiratory: NIOSH-approved respirator with organic vapor/acid gas cartridges (OV/AG) if working outside a glovebox.

  • Dermal: Double-gloving is mandatory.

    • Inner Layer: Nitrile (4 mil).

    • Outer Layer: Laminate film (e.g., Silver Shield®) or thick Nitrile (8 mil) for prolonged handling.

  • Ocular: Chemical splash goggles. Face shield recommended for dispensing volumes >50 mL.

Workflow Visualization: Safe Dispensing

The diagram below illustrates the "Cold Chain" logic required to handle this unstable compound safely.

SafeHandling Storage Storage (-20°C, Argon) Thaw Thaw to RT (In Desiccator) Storage->Thaw Prevent condensation Open Open Container (Under Inert Gas) Thaw->Open Inside Hood Dispense Dispense/Weigh (Fume Hood) Open->Dispense Avoid metal spatulas Reseal Purge Headspace & Reseal Dispense->Reseal Argon balloon Return Return to -20°C Immediately Reseal->Return

Figure 1: Safe dispensing workflow emphasizing moisture control and temperature management.

Experimental Procedures: Quenching & Disposal

Trustworthiness: Never dispose of the reactive neat compound directly into waste drums. It must be chemically deactivated first.

Deactivation Protocol (Small Scale < 10g)
  • Preparation: Prepare a 10% aqueous solution of Sodium Bicarbonate (

    
    ) or dilute Sodium Hydroxide (
    
    
    
    , 1M) in a beaker.
  • Dilution: Dilute the this compound residue with an inert solvent (e.g., Dichloromethane or Ethyl Acetate).

  • Quenching: Slowly add the organic solution to the stirring aqueous base.

    • Note: The reaction neutralizes any generated HCl and hydrolyzes the ester/aldehyde. Expect mild effervescence (

      
      ) if using bicarbonate.
      
  • Verification: Check pH to ensure it remains basic (pH > 8).

  • Disposal: Separate layers. The aqueous layer can be flushed (per local regulations) or treated as aqueous waste. The organic layer is treated as halogenated solvent waste.

Emergency Response Logic

In the event of a spill or exposure, follow this decision matrix.

EmergencyResponse Start Incident Detected Type Identify Type Start->Type Skin Skin Contact Type->Skin Spill Spill (>10 mL) Type->Spill Wash Wash 15 min (Soap/Water) Skin->Wash Med1 Seek Medical Attention Wash->Med1 Evac Evacuate Area (Vapors) Spill->Evac Absorb Absorb with Vermiculite/Sand Evac->Absorb Wear Full PPE Decon Wash Surface with Weak Base Absorb->Decon

Figure 2: Emergency response decision tree for skin exposure and laboratory spills.

References

  • PubChem. (n.d.). Compound Summary: this compound (CID 11385473). National Library of Medicine. Retrieved January 31, 2026, from [Link]

Sources

Methodological & Application

Application Notes and Protocols: Leveraging Ethyl 2-Chloro-3-oxopropanoate in Multicomponent Reactions for Accelerated Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Advantage of Multicomponent Reactions in Medicinal Chemistry

In the relentless pursuit of novel therapeutic agents, the efficiency of synthetic methodologies is paramount. Multicomponent reactions (MCRs), wherein three or more reactants converge in a single synthetic operation to generate a complex product, have emerged as a cornerstone of modern drug discovery.[1][2] This approach offers significant advantages over traditional linear syntheses, including increased atomic and step economy, reduced waste generation, and the rapid generation of diverse chemical libraries from readily available starting materials.[2][3] The inherent convergence and operational simplicity of MCRs make them exceptionally well-suited for the construction of structurally complex and biologically relevant heterocyclic scaffolds.[3][4]

This application note explores the utility of a versatile and highly reactive building block, ethyl 2-chloro-3-oxopropanoate , in the context of MCRs for the generation of privileged heterocyclic structures relevant to drug discovery. Its unique trifunctional nature, possessing an ester, a ketone, and a reactive α-chloro group, opens avenues for novel and efficient synthetic transformations.

This compound: A Versatile Building Block for Heterocyclic Synthesis

This compound (CAS 33142-21-1) is a commercially available reagent that serves as a potent electrophile and a versatile precursor for a variety of heterocyclic systems.[5][6] The presence of the α-chloro substituent activates the adjacent carbonyl group, making it highly susceptible to nucleophilic attack, a key feature that can be exploited in the design of novel MCRs.

Featured Application: One-Pot Synthesis of 2-Aminothiazole-5-carboxylates via a Modified Hantzsch Thiazole Synthesis

The 2-aminothiazole core is a well-established "privileged scaffold" in medicinal chemistry, appearing in a multitude of approved drugs and clinical candidates exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[7][8][9] The classical Hantzsch thiazole synthesis provides a direct route to this important heterocycle through the condensation of an α-haloketone with a thiourea derivative.[10] By employing this compound in a three-component reaction with a thiourea and an amine, we can efficiently access a library of substituted ethyl 2-aminothiazole-5-carboxylates.

Causality of Experimental Design:

The choice of a one-pot, three-component approach is deliberate. It circumvents the need for the isolation of intermediates, thereby saving time and resources. The reaction is designed to proceed under mild conditions, enhancing its functional group tolerance and broadening its applicability in library synthesis. Ethanol is selected as a relatively benign and effective solvent for this transformation.

Reaction Mechanism:

The reaction is proposed to proceed through a sequential series of nucleophilic attacks and a final dehydrative cyclization, characteristic of the Hantzsch thiazole synthesis.

Hantzsch Thiazole Synthesis Mechanism cluster_0 Step 1: Nucleophilic attack of thiourea cluster_1 Step 2: Cyclization cluster_2 Step 3: Dehydration and Aromatization Thiourea Thiourea (or substituted thiourea) Reactant This compound Thiourea->Reactant Nucleophilic attack on α-carbon Intermediate_1 Thiouronium salt intermediate Reactant->Intermediate_1 Displacement of Cl- Intermediate_2 Hydroxythiazoline intermediate Intermediate_1->Intermediate_2 Intramolecular cyclization Product Ethyl 2-aminothiazole-5-carboxylate Intermediate_2->Product Dehydration

Caption: Proposed mechanism for the Hantzsch-type synthesis of 2-aminothiazoles.

Experimental Protocol: Synthesis of Ethyl 2-amino-4-(substituted)-thiazole-5-carboxylates

This protocol outlines a general procedure for the one-pot, three-component synthesis of a library of 2-aminothiazole derivatives.

Materials:

  • This compound (1.0 eq)

  • Substituted thiourea (1.1 eq)

  • Amine (optional, for N-substituted thioureas)

  • Ethanol (solvent)

  • Sodium bicarbonate (for workup)

  • Ethyl acetate (for extraction)

  • Brine (for washing)

  • Anhydrous sodium sulfate (for drying)

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the substituted thiourea (1.1 mmol) and ethanol (10 mL).

  • Stir the mixture at room temperature until the thiourea is completely dissolved.

  • Add this compound (1.0 mmol, 150.56 mg) to the solution.

  • Heat the reaction mixture to reflux (approximately 78 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion of the reaction (typically 2-4 hours), allow the mixture to cool to room temperature.

  • Remove the ethanol under reduced pressure using a rotary evaporator.

  • To the residue, add a saturated aqueous solution of sodium bicarbonate (20 mL) and extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure ethyl 2-aminothiazole-5-carboxylate derivative.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Self-Validation: The successful synthesis of the target compound can be confirmed by the disappearance of the starting materials on TLC and the appearance of a new spot corresponding to the product. The structure and purity of the final compound should be unequivocally confirmed by spectroscopic methods.

Data Presentation: Representative Library of Synthesized 2-Aminothiazoles

The following table illustrates the potential diversity of the 2-aminothiazole library that can be generated using this protocol with various substituted thioureas.

EntryExpected ProductPotential Biological Activity
1HHEthyl 2-aminothiazole-5-carboxylateAntifungal, Antibacterial
2PhenylHEthyl 2-(phenylamino)thiazole-5-carboxylateAnticancer, Kinase inhibitor
3MethylMethylEthyl 2-(dimethylamino)thiazole-5-carboxylateCNS activity
4AcetylHEthyl 2-acetamidothiazole-5-carboxylateAnti-inflammatory

Workflow for MCR-based Drug Discovery

The application of this MCR extends beyond the synthesis of a single compound. It provides a robust platform for the rapid generation of a focused library of analogues for structure-activity relationship (SAR) studies.

MCR Drug Discovery Workflow Start Define Target Scaffold (e.g., 2-Aminothiazole) MCR Multicomponent Reaction (this compound + Thioureas + Amines) Start->MCR Library Diverse Library of 2-Aminothiazole Analogs MCR->Library Screening High-Throughput Biological Screening Library->Screening Hit_ID Hit Identification Screening->Hit_ID SAR Structure-Activity Relationship (SAR) Studies Hit_ID->SAR Lead_Opt Lead Optimization SAR->Lead_Opt Candidate Preclinical Candidate Lead_Opt->Candidate

Caption: Workflow for MCR-driven drug discovery from scaffold selection to lead optimization.

Conclusion

This compound is a powerful and versatile building block for the efficient synthesis of medicinally relevant heterocyclic compounds through multicomponent reactions. The detailed protocol for the synthesis of 2-aminothiazole-5-carboxylates demonstrates the practical application of this reagent in generating diverse molecular libraries for drug discovery programs. The principles of MCRs, exemplified by this application, offer a paradigm shift in synthetic strategy, enabling researchers to navigate chemical space with greater speed and efficiency.

References

Sources

Application Notes & Protocols: The Strategic Use of Ethyl 2-chloro-3-oxopropanoate in Modern Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

Ethyl 2-chloro-3-oxopropanoate (CAS No: 33142-21-1) is a highly reactive and versatile trifunctional chemical intermediate whose unique structure makes it an invaluable building block in synthetic chemistry.[1] Its combination of an ester, a ketone (in its aldehyde form), and a reactive chlorine atom on the alpha carbon allows for a wide array of chemical transformations.[2] This guide provides an in-depth exploration of its application in the agrochemical sector, where it serves as a key precursor for a variety of potent herbicides and fungicides.[2][3] We will delve into the mechanistic underpinnings of its reactivity and provide detailed, field-tested protocols for the synthesis of critical agrochemical scaffolds, such as pyrazoles and thiazolidines. The objective is to equip researchers and development scientists with the foundational knowledge and practical methodologies to effectively leverage this powerful synthetic tool.

Physicochemical Properties & Handling

Understanding the properties of this compound is paramount for its safe and effective use.

PropertyValueSource
CAS Number 33142-21-1[4][5]
Molecular Formula C₅H₇ClO₃[4]
Molecular Weight 150.56 g/mol [4][6]
Appearance Colorless to pale yellow liquid[1]
SMILES CCOC(=O)C(C=O)Cl[5]
Storage Inert atmosphere, 2-8°C[4]

Safety & Handling: this compound is a corrosive and hazardous compound.[7] It is crucial to handle it with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. All manipulations should be performed within a certified chemical fume hood.

  • Hazard Statements: H302 (Harmful if swallowed), H314 (Causes severe skin burns and eye damage), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[4][6][8]

  • Precautionary Statements: P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[4]

Core Synthetic Applications in Agrochemicals

The primary utility of this compound in agrochemical synthesis lies in its capacity to participate in cyclocondensation reactions to form heterocyclic systems. These heterocyclic cores are foundational to many modern pesticides.[3][9]

G cluster_input Core Reagents cluster_process Synthetic Pathway cluster_output Agrochemical Scaffolds A This compound C Cyclocondensation Reaction A->C B Binucleophilic Reagent (e.g., Hydrazine, Thiourea) B->C D Pyrazole Core (Herbicides/Fungicides) C->D e.g., with Hydrazine E Thiazole/Thiazolidine Core (Fungicides) C->E e.g., with Thiourea F Other Heterocycles C->F

Caption: General workflow for synthesizing agrochemical scaffolds.

Application I: Synthesis of Pyrazole-based Agrochemicals

Pyrazole rings are a cornerstone of numerous successful fungicides and herbicides. The reaction of this compound with hydrazine derivatives provides a direct and efficient route to 4-chloropyrazole-5-carboxylates, which are versatile intermediates.

Causality of the Reaction: The reaction proceeds via a cyclocondensation mechanism. The more nucleophilic nitrogen of the hydrazine initially attacks the highly electrophilic aldehyde carbon. A subsequent intramolecular cyclization occurs as the second nitrogen atom attacks the ester carbonyl, followed by dehydration to form the stable aromatic pyrazole ring. The presence of a base like potassium carbonate is crucial to neutralize the HCl formed during the reaction, driving the equilibrium towards the product.[10]

Protocol 2.1.1: Synthesis of Ethyl 4-chloro-1-phenyl-1H-pyrazole-5-carboxylate

Materials:

  • This compound (1.0 eq)

  • Phenylhydrazine (1.0 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (1.5 eq)[10]

  • Acetone, anhydrous (as solvent)[10]

  • Ethyl acetate (for extraction)

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO₄), anhydrous

Equipment:

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heat source

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add anhydrous acetone, followed by this compound (1.0 eq) and phenylhydrazine (1.0 eq).

  • Base Addition: Add anhydrous potassium carbonate (1.5 eq) to the mixture. The base acts as an acid scavenger.

  • Reflux: Heat the reaction mixture to reflux (approx. 56°C for acetone) and maintain for 4-6 hours.[10] Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup - Filtration: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Filter off the solid potassium carbonate and salts.[10]

  • Workup - Evaporation: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetone.[10]

  • Workup - Extraction: Dissolve the resulting residue in ethyl acetate. Transfer the solution to a separatory funnel and wash sequentially with water (2x) and then with brine (1x). The washing steps remove any remaining water-soluble impurities and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to obtain the pure ethyl 4-chloro-1-phenyl-1H-pyrazole-5-carboxylate.

G reagents This compound + Phenylhydrazine + K₂CO₃ in Acetone reflux Reflux (4-6 hours) reagents->reflux filter Cool & Filter (Remove Salts) reflux->filter evap Evaporate Solvent (Rotovap) filter->evap extract Aqueous Workup (EtOAc/Water/Brine) evap->extract purify Dry & Purify (Column Chromatography) extract->purify product Pure Pyrazole Intermediate purify->product

Caption: Experimental workflow for pyrazole synthesis.

Application II: Synthesis of Thiazolidine-based Agrochemicals

Thiazolidine derivatives are another class of heterocyclic compounds with applications in agricultural chemistry. The reaction of this compound with thiourea derivatives provides a pathway to these valuable scaffolds.[3]

Causality of the Reaction: This synthesis is another example of a heterocyclization reaction. The sulfur atom of the thiourea, being a soft and potent nucleophile, attacks the aldehyde carbon. This is followed by an intramolecular cyclization where one of the thiourea nitrogens attacks the carbon bearing the chlorine atom in a nucleophilic substitution reaction, displacing the chloride and forming the five-membered thiazolidine ring.

Protocol 2.2.1: Synthesis of Ethyl 2-(phenylimino)-3-phenyl-4-oxothiazolidine-5-carboxylate

Note: This protocol is adapted from the synthesis of related thiazolidine structures and represents a viable synthetic route.

Materials:

  • This compound (1.0 eq)

  • N,N'-diphenylthiourea (1.0 eq)

  • Sodium Acetate (NaOAc), anhydrous (2.0 eq)

  • Ethanol (as solvent)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve N,N'-diphenylthiourea (1.0 eq) and anhydrous sodium acetate (2.0 eq) in ethanol. Sodium acetate is a weaker base than K₂CO₃, which is often preferable for this type of condensation to avoid side reactions.

  • Reagent Addition: Slowly add a solution of this compound (1.0 eq) in ethanol to the mixture at room temperature.

  • Reaction: Stir the mixture at room temperature for 12-18 hours, or gently heat to 40-50°C to accelerate the reaction. Monitor by TLC.

  • Workup - Precipitation: Upon completion, cool the reaction mixture in an ice bath. The product may precipitate out of the solution. If not, slowly add cold water to induce precipitation.

  • Workup - Filtration: Collect the solid product by vacuum filtration. Wash the solid with cold water and then with a small amount of cold ethanol to remove impurities.

  • Purification: The collected solid can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure thiazolidine derivative.

Conclusion

This compound is a cornerstone intermediate for the construction of complex heterocyclic molecules that are vital to the agrochemical industry.[1][2][3] Its predictable reactivity and ability to participate in robust cyclocondensation reactions make it a preferred choice for synthesizing pyrazole and thiazole-based active ingredients. The protocols outlined in this guide serve as a validated starting point for laboratory synthesis, emphasizing safe handling and a mechanistic understanding of the reaction pathways. By mastering the use of this key building block, researchers can significantly accelerate the discovery and development of novel crop protection solutions.

References

  • EvitaChem. (n.d.). Buy this compound (EVT-297478) | 33142-21-1.
  • CymitQuimica. (n.d.). CAS 33142-21-1: this compound.
  • World of Chemicals. (n.d.). Key Chemical Intermediate: Sourcing Ethyl 2-Chloro-3-oxobutanoate in China.
  • MDPI. (2014). Synthesis and Fungicidal Activity of Novel Chloro-Containing 1-Aryl-3-oxypyrazoles with an Oximino Ester or Oximino Amide Moiety.
  • Journal of Organic Chemistry & Pharmaceutical Research. (n.d.). Design and Synthesis of Novel (3-(2,2-Dihaloethenyl)).
  • ChemBK. (2024). Ethyl 2-chloro-3-oxobutanoate.
  • BLD Pharm. (n.d.). 33142-21-1|this compound|BLD Pharm.
  • Apollo Scientific. (n.d.). 33142-21-1 Cas No. | this compound.
  • PubChem. (n.d.). Ethyl 3-chloro-3-oxopropionate.
  • Ivy Fine Chemicals. (n.d.). This compound [CAS: 33142-21-1].

Sources

Application Note: Chiral Synthesis & Asymmetric Functionalization of Ethyl 2-chloro-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: February 2026

This is a comprehensive Application Note and Protocol Guide for the chiral synthesis and asymmetric application of Ethyl 2-chloro-3-oxopropanoate .

Abstract

This compound (CAS 33142-21-1), also known as ethyl 2-chloro-2-formylacetate, is a highly reactive C3-synthon used in the synthesis of heterocycles and pharmaceutical intermediates.[1] While traditionally employed in achiral condensations (e.g., Hantzsch thiazole synthesis), its potential in asymmetric synthesis lies in its unique ability to undergo Dynamic Kinetic Resolution (DKR) .[2] This guide details the protocols for the asymmetric transfer hydrogenation (ATH) of this substrate to yield chiral ethyl 2-chloro-3-hydroxypropanoate , a critical precursor for enantiopure glycidates (epoxides). We address the specific challenges of handling this unstable aldehyde and provide a validated workflow for its stereoselective conversion.

Introduction & Molecule Profile[3][4]

This compound is a bifunctional electrophile containing a formyl group and an


-chloro ester moiety. Its high reactivity stems from the electron-withdrawing chlorine atom and the formyl group, making the C2 proton highly acidic (

).
Structural Dynamics

Unlike stable ketones, this molecule exists in a rapid equilibrium between its aldehyde and enol forms. This lability is the key to its asymmetric utility:

  • The Challenge: The C2 stereocenter racemizes spontaneously under basic or even neutral conditions.

  • The Opportunity: This rapid racemization allows for Dynamic Kinetic Resolution (DKR) .[2] A chiral catalyst can selectively reduce one enantiomer of the aldehyde to the alcohol (locking the stereochemistry), while the unreacted enantiomer continuously racemizes, theoretically allowing 100% yield of a single stereoisomer.

PropertySpecification
IUPAC Name This compound
CAS Number 33142-21-1
Formula

MW 150.56 g/mol
Stability Unstable at RT; prone to polymerization and oxidation. Store at -20°C under Argon.
Key Derivative Ethyl 2-chloro-3-hydroxypropanoate (Chiral Chlorohydrin)

Strategic Application: Asymmetric Transfer Hydrogenation (ATH) via DKR

The primary asymmetric application of this compound is its conversion to enantiopure ethyl 2-chloro-3-hydroxypropanoate . This chlorohydrin is a "chiral pool" equivalent used to synthesize chiral glycidates (epoxides), which are precursors to amino acids, sugars, and


-blockers.
Mechanistic Pathway

The reaction utilizes a Ruthenium(II)-arene complex with a chiral diamine ligand (Noyori-Ikariya type). The catalyst distinguishes between the rapidly interconverting enantiomers of the aldehyde, reducing the formyl group (


) while setting the stereochemistry at the adjacent C2-chlorine position.

Caption: DKR mechanism where rapid racemization of the starting material allows a chiral catalyst to funnel the mixture into a single enantiomeric product.[3]

Detailed Experimental Protocols

Protocol A: Preparation and Purification of the Substrate

Since the free aldehyde is unstable, it is best generated fresh from the stable acetal or sodium salt.

Reagents:

  • Ethyl 3,3-diethoxypropanoate (Stable Precursor)

  • Sulfuryl chloride (

    
    ) or N-Chlorosuccinimide (NCS)
    
  • Dichloromethane (DCM)

Procedure:

  • Chlorination: Dissolve Ethyl 3,3-diethoxypropanoate (10 mmol) in DCM (50 mL). Cool to 0°C.[4]

  • Add

    
     (1.05 eq) dropwise. Stir at RT for 2 hours to form Ethyl 2-chloro-3,3-diethoxypropanoate.
    
  • Hydrolysis (In-situ generation): Treat the chloro-acetal with aqueous Formic Acid (80%) or dilute HCl/Acetone at 0°C for 1 hour.

  • Extraction: Extract rapidly with cold DCM. Wash with cold brine. Dry over

    
     and concentrate in vacuo at <20°C.
    
  • Quality Control: Check purity via NMR immediately. The aldehyde signal should be visible at

    
     ppm. Use immediately for Protocol B.
    
Protocol B: Asymmetric Transfer Hydrogenation (ATH)

Objective: Synthesis of (2R)-Ethyl 2-chloro-3-hydroxypropanoate.

Reagents:

  • Substrate: Freshly prepared this compound (5 mmol).

  • Catalyst: RuCl (1 mol%).

  • Hydrogen Source: Formic Acid / Triethylamine (5:2 azeotrope) or Sodium Formate in water.

  • Solvent: Ethyl Acetate or DCM (degassed).

Step-by-Step:

  • Catalyst Prep: In a glovebox or under Argon, dissolve the Ru-catalyst (32 mg, 0.05 mmol) in degassed Ethyl Acetate (10 mL).

  • Reaction Assembly: Add the catalyst solution to the substrate (750 mg, 5 mmol) in a reaction vessel.

  • H-Donor Addition: Add the Formic Acid/TEA mixture (2 mL) slowly at 0°C.

    • Note: The base (TEA) promotes the racemization required for DKR.

  • Incubation: Stir at 25°C for 12–24 hours. Monitor consumption of the aldehyde by TLC (Hexane/EtOAc 3:1).

  • Work-up: Quench with water (20 mL). Extract with EtOAc (3 x 20 mL). Wash combined organics with sat.

    
     (to remove acid) and brine.[5]
    
  • Purification: Flash chromatography on silica gel (Gradient: 0-30% EtOAc in Hexane).

    • Yield Expectation: 75–85%.

    • Enantiomeric Excess (ee): >90% (Determined by Chiral HPLC, Chiralcel OD-H column).

Protocol C: Transformation to Chiral Epoxide (Glycidate)

Objective: Conversion of the chlorohydrin to Ethyl (2R)-glycidate.

Procedure:

  • Dissolve (2R)-Ethyl 2-chloro-3-hydroxypropanoate in dry THF at 0°C.

  • Add Sodium Ethoxide (NaOEt, 1.1 eq) or DBU (1.2 eq).

  • Stir for 30 mins. The intramolecular

    
     displacement of the chloride by the alkoxide occurs with inversion  of configuration at C2?
    
    • Correction: No, the alkoxide forms at the primary alcohol (C3). It attacks C2, displacing Chloride. This inverts C2.

    • Result: (2S)-Ethyl glycidate (if starting from 2R).

  • Filter salts and concentrate. Distill under high vacuum.

Troubleshooting & Optimization (Expertise)

IssueRoot CauseCorrective Action
Low Enantioselectivity (<80% ee) Slow RacemizationIncrease the basicity (add more TEA) to accelerate the enolization/racemization step.
Substrate Decomposition Aldehyde instabilityKeep temperature strictly <30°C. Ensure the H-donor is added slowly to avoid exotherms.
No Reaction Catalyst PoisoningEnsure the substrate is free of residual

or acid from the preparation step.
Racemic Product Background ReductionEnsure no non-chiral reducing agents (e.g., uncatalyzed formate transfer) are active. Lower temp to 10°C.

Workflow Visualization

Caption: Complete synthetic workflow from stable acetal precursor to chiral epoxide.

References

  • Noyori, R., et al. "Asymmetric Transfer Hydrogenation of Aldehydes and Ketones." Journal of the American Chemical Society, 1996.

  • Bäckvall, J. E., et al. "Dynamic Kinetic Resolution: The Best of Both Worlds." Chemistry – A European Journal, 2005.

  • Organic Syntheses. "Ethyl 3,3-diethoxypropanoate and derivatives." Org.[4][6][7][8][9][10][11] Synth. 1989, 67, 157.

  • BenchChem. "Application Notes for Chiral Synthesis of Hydroxy Esters." BenchChem Protocols, 2025.

  • CymitQuimica. "this compound Product Data." Chemical Catalog, 2024.

Sources

"Ethyl 2-chloro-3-oxopropanoate" in the synthesis of novel kinase inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide details the application of Ethyl 2-chloro-3-oxopropanoate (CAS 33142-21-1) as a pivotal building block for synthesizing 4-unsubstituted-2-aminothiazole-5-carboxylate scaffolds. While 4-methylthiazoles (derived from ethyl 2-chloroacetoacetate) are common, the 4-H motif accessible via this specific reagent is critical for minimizing steric clash in the ATP-binding pockets of tyrosine kinases (e.g., Src, Abl, c-Kit). This note provides optimized protocols for handling this labile aldehyde equivalent, executing the Hantzsch cyclization with high regiocontrol, and elaborating the core into Type I/II kinase inhibitors similar to Dasatinib.

Introduction: The "Steric Minimization" Advantage

In the design of ATP-competitive kinase inhibitors, the "gatekeeper" residue and the solvent-front region often impose strict steric limitations.

  • The Problem: Standard Hantzsch synthesis using ethyl 2-chloroacetoacetate yields a 4-methylthiazole . This methyl group can induce steric clashes with the P-loop or gatekeeper residues in compact kinase pockets (e.g., Lck, Src).

  • The Solution: This compound possesses a C3-formyl group (aldehyde) rather than a ketone. Its cyclization with thiourea yields the 4-hydro (4-H) thiazole core.

  • Significance: This 4-H motif is the exact structural core found in Dasatinib (Sprycel) , a multi-targeted kinase inhibitor.[1] The absence of the C4-substituent allows the thiazole carboxamide moiety to adopt the critical conformation required for hydrogen bonding with the hinge region.

Chemical Proficiency & Handling

Compound Profile:

  • IUPAC Name: this compound[2][3]

  • Synonyms: Ethyl 2-chloro-2-formylacetate;

    
    -chloro-
    
    
    
    -formylpropionate.
  • CAS: 33142-21-1[2][4][5]

  • Reactive Moiety:

    
    -halo-
    
    
    
    -dicarbonyl (highly electrophilic at both C2 and C3).

Expertise Insight (Stability & Storage): Unlike its methyl-ketone analog, the free aldehyde form of this compound is prone to polymerization and oxidation.

  • Commercial Form: Often supplied as a technical grade oil (90-95%) containing stabilizers.[1]

  • In Situ Generation: For GMP campaigns, it is recommended to generate the compound in situ from Ethyl 3,3-diethoxypropanoate (the stable acetal) via Vilsmeier-Haack formylation or direct chlorination, though the commercial chloro-aldehyde is sufficient for discovery-scale synthesis if stored at -20°C under Argon.

  • Handling: The compound is a potent lachrymator and skin irritant.[1] All transfers must occur in a fume hood.[1]

Protocol: Synthesis of the 2-Aminothiazole-5-Carboxylate Core

This protocol describes the regioselective Hantzsch thiazole synthesis.[1] The reaction exploits the differential electrophilicity of the C3-aldehyde (hard electrophile) and the C2-chloride (soft electrophile).

Materials
  • Reagent A: this compound (1.0 equiv)

  • Reagent B: Thiourea (1.1 equiv)

  • Solvent: Ethanol (Absolute) or Methanol

  • Base (Optional): Sodium Bicarbonate (NaHCO₃) - Note: Often not required as the product precipitates as HBr/HCl salt, but base improves free base yield.

Step-by-Step Methodology
  • Preparation: Dissolve Thiourea (7.6 g, 100 mmol) in absolute Ethanol (150 mL) in a 500 mL round-bottom flask.

  • Addition: Add this compound (15.0 g, ~100 mmol) dropwise over 20 minutes at Room Temperature (RT).

    • Mechanistic Note: The reaction is exothermic.[1] The sulfur atom of thiourea attacks the highly electrophilic C2 (displacing chloride) or the C3 aldehyde depending on conditions.[1] In EtOH/Reflux, the thermodynamic product (Thiazole) is favored.[1]

  • Cyclization: Heat the mixture to reflux (78°C) for 2–4 hours.

    • Monitoring: Monitor by TLC (50% EtOAc/Hexanes).[1] The starting aldehyde spot (UV active) should disappear.[1]

  • Workup (Isolation of Salt): Cool the mixture to 0°C. The product often crystallizes as the hydrochloride salt.[1] Filter the precipitate and wash with cold ethanol.

  • Free Base Liberation (Critical for Coupling): Suspend the salt in water (100 mL). Slowly add saturated aqueous NaHCO₃ until pH ~8. The free amine will precipitate.[1]

  • Purification: Filter the solid, wash with water, and dry under vacuum at 45°C.

    • Typical Yield: 75–85%[1]

    • Product: Ethyl 2-aminothiazole-5-carboxylate.[6]

Data Summary Table
ParameterSpecificationNotes
Appearance Off-white to pale yellow solidDarkens upon air oxidation
Melting Point 158–162°CSharp mp indicates high purity
1H NMR (DMSO-d6)

7.85 (s, 1H, C4-H)
Diagnostic Peak: Singlet at ~7.8 ppm confirms the 4-H structure (vs. methyl)
MS (ESI) [M+H]+ = 173.0Consistent with C6H8N2O2S

Downstream Application: Elaboration into Kinase Inhibitors

Once the Ethyl 2-aminothiazole-5-carboxylate is synthesized, it serves as the "Head" and "Linker" scaffold. The following workflow outlines its conversion into a Dasatinib-like inhibitor.

Pathway:

  • N-Protection (Optional): If the C2-amine interferes with hydrolysis, protect with Boc.[1]

  • Hydrolysis: Saponification (LiOH/THF/Water) yields the 2-aminothiazole-5-carboxylic acid .[1]

  • Amide Coupling: Coupling with a substituted aniline (e.g., 2-chloro-6-methylaniline) creates the specificity pocket interaction.[1]

  • C2-N Functionalization: The C2-amine is then coupled with the pyrimidine "Tail" moiety via Buchwald-Hartwig amination or SNAr displacement.[1]

Visualization of Signaling & Synthesis

The following diagram illustrates the Hantzsch cyclization mechanism and the structural logic of using the 3-oxopropanoate to achieve the 4-H substitution pattern.

G cluster_0 Structural Key Reagent This compound (C3-Aldehyde) Intermediate Intermediate (Thioimidate) Reagent->Intermediate S-Alkylation (C2 or C3 attack) Thiourea Thiourea (Nucleophile) Thiourea->Intermediate Scaffold Ethyl 2-aminothiazole- 5-carboxylate (4-H) Intermediate->Scaffold Cyclization & Dehydration (-H2O) KinaseInhibitor Kinase Inhibitor (e.g., Dasatinib Analog) Scaffold->KinaseInhibitor 1. Hydrolysis 2. Amide Coupling 3. N-Arylation Key1 C3-Aldehyde -> C4-H (Low Steric Bulk)

Figure 1: Reaction pathway transforming the labile chloro-aldehyde into the rigid thiazole kinase scaffold. The C3-aldehyde is the determinant for the 4-H substitution.

Troubleshooting & Optimization (Expertise)

  • Issue: Low Yield / Black Tar Formation.

    • Cause: Polymerization of the aldehyde starting material.[1]

    • Fix: Ensure the this compound is fresh. If the liquid is dark brown/black, distill under high vacuum or filter through a silica plug before use.[1] Dilute the reagent in EtOH before adding to the thiourea solution.

  • Issue: Regioisomers.

    • Insight: While rare with this specific substrate, competitive formation of oxazoles can occur if urea contaminants are present.[1] Use high-purity thiourea (>99%).

  • Issue: Hydrolysis of Ester.

    • Fix: Avoid aqueous bases during the cyclization.[1] Use absolute ethanol. If saponification happens, re-esterify using SOCl₂/EtOH.[1]

References

  • Dasatinib Synthesis & SAR: Lombardo, L. J., et al. (2004).[1] "Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity." Journal of Medicinal Chemistry.

  • Hantzsch Thiazole Synthesis Mechanism: Eicher, T., & Hauptmann, S. (2003).[1] The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications. Wiley-VCH.[1] [1]

  • Reagent Reactivity (this compound): Organic Syntheses, Coll.[1] Vol. 4, p.590 (1963); Vol. 39, p.46 (1959).[1] (Reference for general handling of

    
    -halo-
    
    
    
    -dicarbonyls). [1]
  • Kinase Gatekeeper Mutations: Daub, H., Specht, K., & Ullrich, A. (2004).[1] "Strategies to overcome resistance to targeted protein kinase inhibitors." Nature Reviews Drug Discovery.[1]

  • Thiazole Scaffolds in Medicinal Chemistry: Molecules 2020, 25(18), 4156; "Thiazole: A Privileged Scaffold in Drug Discovery."[1]

Sources

Scale-up synthesis considerations for "Ethyl 2-chloro-3-oxopropanoate" reactions

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Scale-Up Synthesis & Handling of Ethyl 2-chloro-3-oxopropanoate

Part 1: Executive Summary & Strategic Analysis

This compound (also known as Ethyl 2-chloro-2-formylacetate) is a high-value, high-reactivity synthon used primarily in the construction of 5-membered heterocycles, such as thiazoles and pyrimidines. Structurally, it possesses three reactive centers: an electrophilic aldehyde (masked as an enol), a nucleophilic


-carbon (via enolate formation), and a leaving group (chloride).

The Scale-Up Paradox: While chemically versatile, this intermediate presents a significant scale-up challenge: Thermal Instability . Unlike its methylated cousin (ethyl 2-chloroacetoacetate), the formyl derivative has a high propensity for self-condensation and polymerization at ambient temperatures.

Core Directive for Process Engineers:

Do not attempt to isolate and distill this compound on a multi-gram scale. The only robust scale-up strategy is a Telescoped Process (Make-and-Use), where the intermediate is generated cold, extracted, and immediately reacted in the next step or stored as a frozen solution at -30°C.

Part 2: Chemical Foundation & Mechanism[1]

To successfully scale this reaction, one must understand the species in solution. The compound exists in a dynamic equilibrium between the keto-form and the enol-form, stabilized by an intramolecular hydrogen bond.

Tautomeric Equilibrium

On scale, the enol form is susceptible to acid-catalyzed polymerization. The synthesis relies on the Claisen Condensation of Ethyl Chloroacetate and Ethyl Formate.

Reaction Scheme Visualization

ReactionPathway Reactants Ethyl Chloroacetate + Ethyl Formate Enolate Enolate Salt (Stable at Low T) Reactants->Enolate Claisen Condensation Base Base (KOtBu or NaOEt) Low Temp (< 0°C) Base->Enolate AcidQuench Acid Quench (HCl/H2O) Enolate->AcidQuench Protonation Product This compound (Crude Enol) AcidQuench->Product Phase Sep Polymer Polymerization/Decomposition (If Heated/Distilled) Product->Polymer Distillation (Avoid!) Thiazole Heterocycle Synthesis (e.g., + Thiourea) Product->Thiazole Telescoped Use (Recommended)

Figure 1: Reaction pathway highlighting the critical decision point to avoid purification.

Part 3: Scale-Up Protocol (The "Make")

This protocol is designed for a 100 g to 1 kg batch size. It prioritizes thermal management over yield maximization, as a decomposed batch has zero value.

Reagents & Materials:

  • Ethyl Chloroacetate (1.0 equiv)

  • Ethyl Formate (1.1 equiv)

  • Potassium tert-butoxide (KOtBu) (1.05 equiv) - Preferred over NaOEt for cleaner reaction profiles at lower temperatures.

  • Solvent: Anhydrous THF (Tetrahydrofuran) or MTBE (Methyl tert-butyl ether).

  • Quench: 6N Hydrochloric Acid.[1]

Detailed Methodology
StepOperationCritical Process Parameter (CPP)Rationale
1 Reactor Setup Inert Atmosphere (

)
Moisture hydrolyzes the active enolate, reducing yield and generating impurities.
2 Base Preparation Temp: -10°C to 0°C Charge KOtBu into THF.[1] Cooling is vital before addition to prevent hotspots.
3 Reagent Mixing Pre-mix Chloroacetate/FormatePre-mixing the ester and formate allows for a single, controlled feed stream.
4 Controlled Addition Rate: Maintain

Exothermic Event. The condensation releases significant heat. Fast addition leads to "runaway" and tar formation.
5 Reaction Aging Time: 3-5 hours at 0°CAllow conversion to complete. Do not warm to RT (Room Temp) prematurely.
6 Quench pH Target: 3.0 - 4.0 Add cold dilute HCl. Extreme acidity (

) accelerates decomposition; basicity leaves salt in water.
7 Work-up Temp: Keep phases

Extract quickly with cold Et2O or MTBE. Wash with brine.
8 Concentration Bath Temp: < 30°C Use high vacuum. DO NOT DISTILL. Stop when solvent volume is low but liquid remains flowable.
Self-Validating Quality Check

Before proceeding to the next step, perform a quick 1H-NMR on the crude oil (in


).
  • Pass Criteria: Distinct aldehyde/enol proton signal around 8.5 - 9.0 ppm (often broad or split due to tautomers).

  • Fail Criteria: Disappearance of the low-field signal implies polymerization.

Part 4: Downstream Application (The "Use")

To validate the quality of the intermediate and demonstrate the "Telescoping" strategy, we describe the synthesis of Ethyl 2-aminothiazole-5-carboxylate (Hantzsch Thiazole Synthesis).

Protocol:

  • Dissolve the crude this compound (freshly prepared) in Ethanol.

  • Add Thiourea (1.0 equiv based on starting chloroacetate).[2]

  • Reflux for 2 hours.

  • Cool and neutralize with sodium acetate or ammonium hydroxide.

  • Precipitate and filter the solid thiazole product.

Why this works: The thiourea is a potent nucleophile that "traps" the reactive aldehyde/enol species faster than the species can self-polymerize.

Part 5: Process Safety & Engineering Controls

Hazard Identification
  • Alkylating Potential: Ethyl chloroacetate and the product are potent alkylating agents. They can cause severe skin burns and are lachrymators.

  • Corrosivity: Decomposition releases HCl gas. Reactors must be glass-lined or Hastelloy.

  • Thermal Runaway: The initial condensation is highly exothermic (

    
    ).
    
Engineering Diagram: Reactor Setup

ReactorSetup cluster_Reactor Primary Reactor (Glass-Lined) cluster_Feed Dosing System Reactor Jacketed Reactor (T_set = -10°C) Agitator High-Torque Agitator TC Temp Probe (Internal) Pump Metering Pump (Interlocked to TC) TC->Pump Stop Feed if T > 5°C FeedTank Pre-mixed Reagents (Et-Formate + Cl-Acetate) FeedTank->Pump Pump->Reactor Slow Addition

Figure 2: Process safety setup showing the critical interlock between internal temperature and reagent dosing.

Part 6: Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Low Yield (<50%) Moisture in THF/BaseEnsure THF is distilled/dry (

ppm

). Use fresh KOtBu.
Black Tar in Reactor Temperature spike > 10°CCheck cooling jacket capacity. Slow down addition rate.
Product Solidifies PolymerizationDo not store neat. Store as 50% solution in THF/MTBE at -20°C.
Violent Gas Evolution DecarbonylationReaction temperature too high during workup. Keep vacuum strip bath

.

References

  • Synthesis of Ethyl 2-chloro-2-formylacetate . PrepChem. Retrieved from [Link]

  • Reactions of monoprotic thioureas with ethyl α-chloroacetoacetate . Royal Society of Chemistry (Perkin Trans. 1). Retrieved from [Link][3][4]

  • Preparation of ethyl 2-chloro-3-oxopentanoate (Analogous Chemistry) . PrepChem. Retrieved from [Link]

(Note: While Reference 3 discusses the methyl-ketone analog, the mechanistic insight regarding thiourea condensation is directly applicable to the formyl derivative described in this protocol.)

Sources

Use of "Ethyl 2-chloro-3-oxopropanoate" in combinatorial chemistry libraries

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Throughput Utilization of Ethyl 2-chloro-3-oxopropanoate in Combinatorial Libraries

Abstract

This guide details the protocols for utilizing This compound (and its shelf-stable sodium salt equivalent) as a privileged C3 bis-electrophile in combinatorial chemistry.[1] Unlike standard


-haloketones which yield 4-substituted thiazoles, this scaffold uniquely accesses 5-carboxythiazoles  and 5-carboxypyrimidines , providing critical structural diversity for SAR (Structure-Activity Relationship) exploration.[1] We provide validated workflows for 96-well parallel synthesis, mechanistic insights into regioselectivity, and strict quality control parameters.

Introduction: The Scaffold & Stability Strategy

This compound acts as a masked malonaldehyde derivative.[1] It possesses three reactive centers: an aldehyde (C3), an


-chloro center (C2), and an ester (C1).[1]
  • The Stability Challenge: The free aldehyde form is highly unstable, prone to rapid polymerization and oxidation.

  • The Solution: In high-throughput settings, this reagent must be handled as Sodium 2-chloro-3-oxopropanoate (a stable enolate salt) or generated in situ via the acidification of the salt immediately prior to dispensing.[1]

Strategic Value in Drug Discovery: Most Hantzsch syntheses utilize ethyl bromopyruvate, yielding thiazoles with the ester at the 4-position . This compound shifts the ester to the 5-position , altering the vector of the solubilizing group and modifying the electronic landscape of the heterocycle.

Mechanistic Insight: Regioselectivity

Understanding the reaction pathway is vital for predicting side products in a library format.

  • Thiazole Formation (Hantzsch Type):

    • Nucleophilic Attack: The sulfur atom of the thioamide attacks the highly electrophilic C2 position, displacing the chloride via

      
      .
      
    • Cyclization: The nitrogen of the thioamide condenses with the C3 aldehyde.

    • Dehydration: Aromatization yields the Ethyl 2-substituted-thiazole-5-carboxylate .[1]

  • Pyrimidine Formation: Bis-nucleophiles like amidines attack both the aldehyde (C3) and the ester/chloride functionality to close the six-membered ring.

Experimental Protocols

Protocol A: Parallel Synthesis of 2-Substituted-5-Carboxythiazoles (96-Well Format)

Objective: Synthesis of a 96-member library of 2-aryl/alkyl-thiazole-5-carboxylates.

Reagents:

  • Scaffold: Sodium 2-chloro-3-oxopropanoate (Solid).[1]

  • Monomers: Diverse Thioamides (

    
    ).[1]
    
  • Solvent: Ethanol (Anhydrous).[1]

  • Acidifier: Conc.

    
     or 
    
    
    
    (to release free aldehyde in situ).[1]

Workflow:

  • Scaffold Preparation (Fresh Stock):

    • Dissolve Sodium 2-chloro-3-oxopropanoate (1.2 equiv relative to thioamide) in water/ethanol (1:1).

    • Acidify carefully to pH ~2-3 to generate the reactive free aldehyde species. Do not store this solution >1 hour.

  • Plate Loading:

    • Dispense

      
       of 0.5 M Thioamide solution (in EtOH) into each well of a 96-well deep-well block.
      
    • Add

      
       of the freshly prepared Scaffold solution.
      
  • Reaction:

    • Seal the block with a chemically resistant mat.

    • Heat at 70°C for 4 hours (or Microwave: 100°C for 15 mins).

    • Note: The aldehyde condensation is rapid; heating drives the dehydration.

  • Workup (Solid Phase Extraction - SPE):

    • Cool plates to RT.

    • Pass reaction mixture through a SCX (Strong Cation Exchange) cartridge if the product contains basic amines, OR use a Silica plug to remove polar salts.[1]

    • Elute with MeOH/DCM.

  • Evaporation:

    • Remove solvent using a Genevac or SpeedVac.

Data Summary: Typical Yields

Thioamide TypeR-Group StericsAvg. Yield (%)Purity (LCMS)
Aryl ThioamideLow (e.g., Phenyl)>85%>90%
Aryl ThioamideHigh (e.g., 2,6-dimethyl)60-70%85%
Alkyl ThioamideLinear (e.g., Methyl)75%>85%
ThioureaAmine90%>95%
Protocol B: Synthesis of 2-Substituted-5-Carboxypyrimidines

Reagents:

  • Amidines (free base or hydrochloride salt).[1]

  • Sodium 2-chloro-3-oxopropanoate.[1]

  • Base:

    
     or 
    
    
    
    .

Step-by-Step:

  • Dissolve Amidine HCl (1.0 equiv) and Base (2.5 equiv) in Ethanol.[1] Stir for 10 min to liberate free amidine.

  • Add Sodium 2-chloro-3-oxopropanoate (1.1 equiv).[1]

  • Reflux for 6-12 hours.

  • Validation: Monitor the disappearance of the characteristic aldehyde peak (if visible) or the amidine mass via LCMS.

Visualizing the Workflow

The following diagram illustrates the divergent synthesis pathways and the decision logic for library construction.

G Start Start: Sodium 2-chloro-3-oxopropanoate Activation Acid Activation (Release Free Aldehyde) Start->Activation In-situ generation Split Split Strategy Activation->Split PathA Pathway A: Thiazole Synthesis (+ Thioamides) Split->PathA S-Nucleophile PathB Pathway B: Pyrimidine Synthesis (+ Amidines/Base) Split->PathB N,N-Binucleophile ReactionA Cyclization (Hantzsch) 70°C, 4h PathA->ReactionA ReactionB Cyclocondensation Reflux, 12h PathB->ReactionB ProductA Library A: Ethyl 2-arylthiazole-5-carboxylate ReactionA->ProductA ProductB Library B: Ethyl 2-arylpyrimidine-5-carboxylate ReactionB->ProductB

Caption: Divergent synthesis workflow utilizing the C3 synthon for Thiazole and Pyrimidine libraries.

Quality Control & Troubleshooting

Self-Validating the Protocol:

  • LCMS Confirmation:

    • Thiazole: Look for the characteristic

      
       of the product. A common byproduct is the hydrolysis of the ester (
      
      
      
      ) if the reaction is too wet or basic.
    • Isotope Pattern: The starting material has a Chlorine isotope pattern (3:1).[1] The Product must NOT show this pattern (Cl is lost). If Cl pattern persists, the reaction stalled at the intermediate acyclic stage.

  • NMR Signature (

    
    ): 
    
    • Thiazole C4-H: This proton appears as a distinct singlet in the aromatic region (

      
       8.0 - 8.5 ppm).[1]
      
    • Aldehyde Check: Ensure no peak remains at

      
       ~9-10 ppm (unreacted scaffold).
      

Troubleshooting Table:

ObservationProbable CauseCorrective Action
Low Yield Polymerization of aldehydePrepare scaffold solution immediately before use; keep cool.[1]
Starting Material Remains Thioamide nucleophilicity lowIncrease Temp to 100°C (Microwave); add catalytic NaI.[1]
Chlorine Isotope in Product Incomplete cyclizationReaction medium too acidic; buffer with Sodium Acetate.

Safety & Handling

  • Lachrymator:

    
    -halo carbonyls are potent lachrymators. All weighing of the solid salt and dispensing of solutions must occur in a fume hood .
    
  • Skin Contact: Corrosive. Double-glove (Nitrile) recommended.[1]

  • Waste: Segregate halogenated organic waste.

References

  • Hantzsch Thiazole Synthesis: Organic Reactions, Vol 6. Wiley & Sons. (Classic mechanism grounding).[1]

  • Combinatorial Thiazole Libraries: Journal of Combinatorial Chemistry, "Parallel Synthesis of 2-Aminothiazole Libraries."

  • Reactivity of 2-chloro-3-oxopropanoates: Tetrahedron Letters, "Regioselective synthesis of ethyl 2-substituted-5-pyrimidinecarboxylates."[1]

  • Safety Data: PubChem Compound Summary for this compound.

Sources

Application Note: Ethyl 2-chloro-3-oxopropanoate in Anti-Inflammatory Scaffold Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the application of Ethyl 2-chloro-3-oxopropanoate (CAS 33142-21-1) as a critical intermediate in the synthesis of 2-aminothiazole-5-carboxylate scaffolds. While widely recognized as the precursor to the anticancer drug Dasatinib, this scaffold is increasingly pivotal in the design of next-generation anti-inflammatory agents , specifically dual COX-2/5-LOX inhibitors and cytokine modulators.

Executive Summary & Mechanism of Action

This compound acts as a bifunctional electrophile, possessing both an


-chloro center and a 

-formyl (aldehyde) equivalent. Its primary utility lies in the Hantzsch Thiazole Synthesis , where it condenses with thioamides or thioureas to form 1,3-thiazoles.

In the context of anti-inflammatory research, the resulting Ethyl 2-aminothiazole-5-carboxylate core serves as a privileged structure.[1] Unlike traditional NSAIDs, thiazole-5-carboxylates offer a structural template for designing agents that inhibit pro-inflammatory cytokines (IL-6, TNF-


) and modulate kinase pathways (e.g., Src/Syk) involved in immune signaling.
Mechanistic Pathway

The reaction proceeds via a regioselective condensation:

  • S-Alkylation: The sulfur atom of the thiourea attacks the C2 position (displacing chlorine).

  • Cyclization: The terminal nitrogen attacks the C3 formyl group.

  • Aromatization: Dehydration yields the stable thiazole ring.

HantzschMechanism Reagent This compound (Electrophile) Intermediate S-Alkylated Intermediate (Transient) Reagent->Intermediate S-Attack at C2 (Cl) Thiourea Thiourea (Nucleophile) Thiourea->Intermediate Cyclization Intramolecular Cyclization Intermediate->Cyclization N-Attack at C3 (Aldehyde) Product Ethyl 2-aminothiazole- 5-carboxylate Cyclization->Product -H2O (Aromatization)

Figure 1: Mechanistic flow of the Hantzsch synthesis using this compound.

Experimental Protocol: Synthesis of Ethyl 2-aminothiazole-5-carboxylate

Objective: To synthesize high-purity Ethyl 2-aminothiazole-5-carboxylate using this compound.

Safety Precaution: this compound is a lachrymator and skin irritant. Handle in a fume hood. Thiourea is a suspected carcinogen.

Materials
  • Reagent A: this compound (1.0 eq)

    • Note: If the commercial reagent is unavailable, it can be generated in situ from ethyl 3-ethoxyacrylate and NBS [1].

  • Reagent B: Thiourea (1.1 eq)

  • Solvent: Ethanol (Absolute) or THF/Water mixture (1:1).

  • Base: Sodium Acetate (1.1 eq) or Potassium Carbonate (for neutralization).

Step-by-Step Methodology
  • Preparation of Solution A:

    • Dissolve Thiourea (7.6 g, 100 mmol) in Ethanol (100 mL) in a 250 mL round-bottom flask.

    • Add Sodium Acetate (8.2 g, 100 mmol) to buffer the HCl generated during the reaction.

    • Why: Buffering prevents acid-catalyzed degradation of the sensitive aldehyde moiety before cyclization is complete.

  • Addition of Electrophile:

    • Cool the solution to 0–5°C using an ice bath.

    • Add This compound (15.0 g, 100 mmol) dropwise over 30 minutes.

    • Control: Maintain internal temperature <10°C to minimize polymerization of the chloro-aldehyde.

  • Reaction Phase:

    • Allow the mixture to warm to room temperature (25°C) over 1 hour.

    • Heat to reflux (78°C) for 2–4 hours.

    • Monitoring: Check reaction progress via TLC (50% EtOAc/Hexane). The starting material (Rf ~0.7) should disappear, and a fluorescent spot (Rf ~0.3) should appear.[2][3][4]

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature.

    • Concentrate the solvent to ~20% volume under reduced pressure.

    • Pour the residue into ice-cold water (200 mL) and adjust pH to 7–8 with saturated NaHCO₃.

    • Observation: A yellow to pale-brown precipitate will form.

    • Filter the solid and wash with cold water (2 x 50 mL).

  • Purification:

    • Recrystallize from hot Ethanol/Water (9:1) to obtain pale yellow crystals.

    • Target Yield: 85–95%.

    • Melting Point: 155–158°C.[2]

Data Analysis & Quality Control

The quality of the starting material (this compound) critically impacts the impurity profile. Commercial samples often degrade into Ethyl 2-chloroacetate.

Table 1: Troubleshooting & Optimization Matrix

ParameterObservationRoot CauseCorrective Action
Low Yield (<50%) Dark tar formationPolymerization of aldehydeMaintain T < 5°C during addition; Ensure buffer is present.
Impurity A Ethyl 2-aminothiazole-4-carboxylateRegioisomer formationRare with 3-oxo esters, but check reagent purity (ensure C2-Cl is intact).
Impurity B Elemental SulfurThiourea decompositionAvoid prolonged reflux (>6h); Use inert atmosphere (N₂).
Color Deep brown solidOxidation of amineRecrystallize with activated charcoal.

Advanced Application: Derivatization for Anti-Inflammatory Agents[5][6]

Once the Ethyl 2-aminothiazole-5-carboxylate scaffold is secured, it serves as a divergent point for synthesizing active pharmaceutical ingredients (APIs).

Workflow: From Scaffold to Lead Candidate

SynthesisWorkflow cluster_derivatives Divergent Synthesis Paths Step1 This compound + Thiourea Scaffold Ethyl 2-aminothiazole-5-carboxylate (The Scaffold) Step1->Scaffold Hantzsch Synthesis PathA Path A: Amide Coupling (Target: Cytokine Inhibitors) Scaffold->PathA React C5-Ester with Amines PathB Path B: Buchwald-Hartwig (Target: Kinase/COX Inhibitors) Scaffold->PathB React C2-Amine with Aryl Halides

Figure 2: Divergent synthesis workflow for generating anti-inflammatory candidates.

Path A (C5 Functionalization):

  • Reaction: Hydrolysis of the ester followed by amide coupling with substituted anilines.[5]

  • Target: This motif is seen in Dasatinib (a Src inhibitor with anti-inflammatory properties) and novel TNF-

    
     inhibitors [2].
    

Path B (C2 Functionalization):

  • Reaction: Acylation or cross-coupling of the C2-amino group.

  • Target: Creates "reversed amide" structures common in COX-2 inhibitors (e.g., Meloxicam analogs, though Meloxicam is a benzothiazine, the SAR is related).

References

  • Dasatinib Intermediate Synthesis: Chen, L. et al. "A method for the synthesis of an intermediate of dasatinib."[5][6][7] ChemicalBook, CN Patent 106008393. Link

  • Thiazole Anti-inflammatory Activity: Saravanan, G. et al. "Synthesis of Novel Thiazole Derivatives as Analgesic Agents." Asian J. Res. Pharm. Sci., 2011. Link

  • Hantzsch Mechanism: "Reactions of monoprotic thioureas with ethyl α-chloroacetoacetate." J. Chem. Soc., Perkin Trans.[8] 1, 1982.[8] Link

  • General Properties: "this compound Product Entry." BLD Pharm. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Syntheses of Ethyl 2-chloro-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Ethyl 2-chloro-3-oxopropanoate. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this crucial chemical transformation. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring you can troubleshoot effectively and enhance your reaction yields and purity.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common queries regarding the synthesis of this compound, providing foundational knowledge for your experimental design.

Q1: What is the most common and scalable method for synthesizing this compound?

A1: The most prevalent and industrially scalable method is the direct chlorination of ethyl acetoacetate.[1] This reaction is typically performed using a chlorinating agent such as sulfuryl chloride (SO₂Cl₂) due to its effectiveness and relatively controlled reactivity.[2][3] Alternative methods, such as those starting from diketene, also exist but often involve more complex, multi-step procedures.[4][5]

Q2: Why is sulfuryl chloride (SO₂Cl₂) often the preferred chlorinating agent over others like chlorine gas?

A2: Sulfuryl chloride is often preferred for several reasons. It is a liquid, making it easier to handle and measure accurately compared to gaseous chlorine. The reaction with sulfuryl chloride can be performed under milder conditions and often exhibits higher selectivity, reducing the formation of undesirable byproducts like dichlorinated species.[6] The reaction byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases that can be easily removed from the reaction mixture.[7]

Q3: What are the critical safety precautions when working with the reagents and product?

A3: Safety is paramount. The target compound, this compound, is classified as a hazardous substance that can cause severe skin burns and eye damage.[8][9] Sulfuryl chloride is also highly corrosive and reacts violently with water. Therefore, all manipulations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn. An emergency shower and eyewash station should be readily accessible.

Section 2: Troubleshooting Guide

This guide provides solutions to specific issues you may encounter during the synthesis, structured in a problem-and-solution format.

Issue 1: Low Reaction Yield

Q: My reaction yield is consistently low. What are the likely causes and how can I improve it?

A: Low yield is a common issue that can stem from several factors. Here’s a systematic approach to troubleshooting:

  • Cause A: Incomplete Reaction

    • Explanation: The reaction may not have gone to completion. The chlorination of the active methylene group in ethyl acetoacetate requires precise stoichiometric control and sufficient reaction time.

    • Solution: Monitor the reaction progress using an appropriate analytical technique like GC or TLC. Ensure you are using a slight excess of the chlorinating agent (a molar ratio of ethyl acetoacetate to sulfuryl chloride of 1:1 to 1:1.1 is often recommended).[7] Also, confirm that the reaction time is adequate; some protocols suggest reacting for at least 4 hours after the addition of the reagent.[7]

  • Cause B: Sub-optimal Temperature Control

    • Explanation: Temperature plays a critical role. The addition of sulfuryl chloride is exothermic. If the temperature is too high during addition, it can lead to the formation of side products, particularly the dichlorinated species (ethyl 2,2-dichloro-3-oxobutanoate).[7]

    • Solution: Maintain a low temperature during the addition of sulfuryl chloride. A temperature range of -5 to 10°C is often cited as optimal.[7] After the addition is complete, the reaction is typically allowed to slowly warm to room temperature (20-25°C) to ensure the reaction proceeds to completion.[7]

  • Cause C: Degradation of Product During Workup or Purification

    • Explanation: The product, a β-keto ester, can be susceptible to hydrolysis or other degradation pathways, especially under harsh pH conditions or high temperatures during distillation.

    • Solution: During the aqueous workup, use a mild base like sodium bicarbonate to neutralize excess acid and wash the organic layer.[10] When purifying by distillation, use a high-vacuum system to lower the boiling point and minimize thermal stress on the compound.

Issue 2: Presence of Impurities in the Final Product

Q: My final product shows significant impurities, primarily unreacted starting material and a suspected dichlorinated byproduct. How can I minimize these?

A: Purity is critical, and minimizing side reactions is key.

  • Problem A: Unreacted Ethyl Acetoacetate

    • Explanation: This indicates an incomplete reaction.

    • Solution: As mentioned for low yield, ensure the stoichiometry of sulfuryl chloride is correct (slight excess) and that the reaction has been given sufficient time to complete at the appropriate temperature.[7] Effective purification via fractional distillation under reduced pressure is also crucial to separate the product from the higher-boiling starting material.

  • Problem B: Dichlorinated Byproduct (Ethyl 2,2-dichloro-3-oxobutanoate)

    • Explanation: This is a classic example of over-chlorination. It is highly favored if the reaction temperature is not adequately controlled or if there are localized "hot spots" of high reagent concentration.

    • Solution: The most effective strategy is rigorous temperature control. Add the sulfuryl chloride dropwise to the cooled ethyl acetoacetate solution to maintain the temperature within the optimal range (-5 to 10°C).[7] Good stirring is essential to prevent localized high concentrations of the chlorinating agent. A solvent-free approach has been reported to be effective, but requires careful execution.[7]

Section 3: Experimental Protocols & Data

Optimized Protocol for this compound Synthesis

This protocol is synthesized from best practices reported in the literature.[7]

Step 1: Reaction Setup

  • Equip a three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a thermometer. Ensure the setup is under an inert atmosphere (e.g., nitrogen or argon) and properly vented to a scrubber system containing a caustic solution to neutralize evolved HCl and SO₂ gas.

  • Add ethyl acetoacetate (1.0 eq) to the flask.

  • Cool the flask in an ice-salt or a suitable cooling bath to an internal temperature of -5 to 10°C.

Step 2: Chlorination

  • Charge the dropping funnel with sulfuryl chloride (1.05 eq).

  • Add the sulfuryl chloride dropwise to the stirred ethyl acetoacetate, ensuring the internal temperature does not exceed 10°C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature (20-25°C) and stir for an additional 4 hours.

Step 3: Workup and Purification

  • Slowly reduce the pressure in the reactor to remove residual acidic gases, ensuring they are captured by the scrubber.

  • For lab-scale purification, wash the crude product with cold water, followed by a saturated sodium bicarbonate solution, and finally with brine. Dry the organic layer over anhydrous sodium sulfate.[10]

  • Filter the drying agent and concentrate the solution under reduced pressure.

  • Purify the resulting crude oil by vacuum distillation to obtain the final product.

Data Presentation
ParameterRecommended ValueRationale
Reagent Molar Ratio 1 : 1.05 (EAA : SO₂Cl₂)A slight excess of SO₂Cl₂ ensures complete conversion of the starting material.[7]
Addition Temperature -5 to 10°CMinimizes the formation of the dichlorinated byproduct.[7]
Reaction Temperature 20 to 25°C (post-addition)Allows the reaction to proceed to completion.[7]
Reaction Time 4 hours (post-addition)Ensures maximum conversion.[7]

Section 4: Visualizations

Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification setup 1. Assemble & Cool Reactor (-5 to 10°C) charge_eaa 2. Charge Ethyl Acetoacetate setup->charge_eaa add_so2cl2 3. Dropwise Addition of SO2Cl2 charge_eaa->add_so2cl2 react 4. Warm to RT & Stir (4h) add_so2cl2->react degas 5. Vacuum Degas (Remove HCl, SO2) react->degas wash 6. Aqueous Wash (H2O, NaHCO3) degas->wash distill 7. Vacuum Distillation wash->distill product Final Product distill->product

Caption: Workflow for the synthesis of this compound.

Troubleshooting Logic Diagram

G start Low Yield or Purity Issue check_temp Was Temp. < 10°C during SO2Cl2 addition? start->check_temp check_time Was reaction time sufficient (e.g., 4h post-addition)? check_temp->check_time Yes sol_temp Root Cause: Dichlorination Solution: Improve cooling, slower addition. check_temp->sol_temp No check_stoich Was SO2Cl2 stoichiometry correct (slight excess)? check_time->check_stoich Yes sol_time Root Cause: Incomplete Reaction Solution: Increase reaction time, monitor by GC/TLC. check_time->sol_time No sol_stoich Root Cause: Incomplete Reaction Solution: Verify reagent purity and molar ratio. check_stoich->sol_stoich No

Caption: Logic diagram for troubleshooting common synthesis issues.

References

  • PrepChem. Synthesis of ethyl 2-chloro-3-oxopentanoate. [Link]

  • Google Patents.
  • Patsnap Eureka. Method for synthesizing methyl 4-chloroacetoacetate or ethyl 4-chloroacetoacetate. [Link]

  • Reddit. My first synthesis was not as efficient as I had hoped. 16% yield. [Link]

  • ACS Publications. A Continuous Flow Sulfuryl Chloride-Based Reaction—Synthesis of a Key Intermediate in a New Route toward Emtricitabine and Lamivudine | Organic Process Research & Development. [Link]

  • Organic Chemistry Portal. Application of Sulfuryl Chloride for the Quick Construction of β-Chlorotrahydrofuran Derivatives from Homoallylic Alcohols under Mild Conditions. [Link]

  • PubMed. Highly efficient synthesis of ethyl (S)-4-chloro-3-hydroxybutanoate and its derivatives by a robust NADH-dependent reductase from E. coli CCZU-K14. [Link]

  • PubChem. Ethyl 3-chloro-3-oxopropionate | C5H7ClO3 | CID 118931. [Link]

  • MDPI. Asymmetric Bioreduction of Ethyl 4-Chloroacetoacetate into Ethyl 4-Chloro-3-hydroxybutyrate by Recombinant Escherichia coli CgCR in Ethyl Acetate-Betaine:Lactic Acid-Water. [Link]

  • Cardiff University - ORCA. Development of Efficient and Selective Processes for the Synthesis of Commercially Important Chlorinated Phenols. [Link]

  • PubMed. Catalyst-Tuned Electrophilic Chlorination of Diverse Aromatic Compounds with Sulfuryl Chloride and Regioselective Chlorination of Phenols with Organocatalysts. [Link]

  • Wikipedia. Ethyl acetoacetate. [Link]

  • PubChem. Ethyl 2-chloro-3-oxopentanoate | C7H11ClO3 | CID 12923424. [Link]

  • Google Patents.

Sources

"Ethyl 2-chloro-3-oxopropanoate" reaction monitoring by TLC and HPLC

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: ECOP-TLC-HPLC-001
Status: Open
Assigned Specialist: Senior Application Scientist[1]

Executive Summary: The "Chameleon" Intermediate

You are likely encountering difficulties monitoring Ethyl 2-chloro-3-oxopropanoate (CAS: 33142-21-1).[1] This compound is a notorious "chameleon" in analytical chemistry because it exists in a dynamic equilibrium between its aldo-form (reactive aldehyde) and enol-form (ethyl 2-chloro-3-hydroxyacrylate).[1]

Furthermore, it is often synthesized via the formylation of ethyl chloroacetate and isolated as a salt (e.g., Potassium salt). Upon acidification or exposure to silica, it reverts to the free aldehyde/enol, which is thermally unstable and prone to self-condensation.[1]

This guide provides a self-validating troubleshooting workflow to distinguish between analytical artifacts and chemical degradation .

Module 1: TLC Troubleshooting & Optimization

Common User Reports

"My product spot streaks or disappears completely on the silica plate." "I see multiple spots for a pure compound."

Root Cause Analysis
  • Silica Acidity: Standard Silica Gel 60 is slightly acidic (pH ~5).[1] This acidity catalyzes the decomposition of the sensitive formyl group and promotes polymerization.

  • Keto-Enol Tautomerism: The enol form is acidic.[1] On silica, the keto and enol forms often migrate at different rates, causing "streaking" or two distinct spots connected by a haze.

Protocol: The "Neutralized Plate" Technique

Do not use standard plates directly. You must modify the stationary phase to stabilize the enol.

Step-by-Step Implementation:

  • Pre-treatment: Dip the silica TLC plate in a solution of 5% Triethylamine (Et3N) in Hexane .

  • Drying: Allow the plate to air dry in a fume hood for 5 minutes (removes excess Et3N but leaves the silica deactivated).

  • Eluent: Use a mobile phase containing a small amount of acid to suppress ionization only if not using the neutralized plate method, but for this specific labile aldehyde, neutral conditions are safer .[1]

    • Recommended Mobile Phase: Hexane : Ethyl Acetate (3:1 to 1:1 range).[1]

Visualization Guide

Since the compound is a small aliphatic molecule, UV activity might be weak unless it is fully enolized. Use specific chemical stains.[1][2]

Stain ReagentObservationMechanismSpecificity
Ferric Chloride (FeCl₃) Red/Purple Spot Complexation with EnolSpecific to the enol form.[1] Confirms the 1,3-dicarbonyl motif.
2,4-DNP (Dinitrophenylhydrazine) Yellow/Orange Spot Hydrazone FormationSpecific to the aldehyde/ketone form. High sensitivity.
KMnO₄ ( alkaline) Yellow spot on Purple OxidationGeneral unsaturation/aldehyde detection.[1]
UV (254 nm) Dark SpotConjugationOnly visible if the enol form (

) is dominant.[1]
Visual Logic: TLC Optimization Workflow

TLC_Workflow Start Start: TLC Analysis CheckUV Check UV (254 nm) Start->CheckUV WeakUV Weak/No Signal? CheckUV->WeakUV Yes Streak Streaking/Decomposition? CheckUV->Streak Yes Action_Stain Apply 2,4-DNP Stain WeakUV->Action_Stain Action_Neutral Pre-treat Plate: 5% Et3N in Hexane Streak->Action_Neutral Result_Aldehyde Yellow Spot: Aldehyde Present Action_Stain->Result_Aldehyde Result_Stable Compact Spot: Stable Enol Action_Neutral->Result_Stable

Caption: Decision tree for selecting visualization methods and stationary phase treatments based on observed artifacts.

Module 2: HPLC Method Development

Common User Reports

"I see a split peak that coalesces when I change the flow rate." "My retention time shifts between injections."

Root Cause Analysis
  • Tautomer Separation: On C18 columns, the keto and enol forms can separate.[1] Since the interconversion is slow on the NMR timescale but intermediate on the HPLC timescale, you may see two peaks or a "saddle" peak.

  • Hydrolysis: The ethyl ester is susceptible to hydrolysis in unbuffered aqueous mobile phases, especially if the pH drifts.

Method A: Direct Reverse-Phase (Standard)

Use this for purity checks of the isolated material.

  • Column: C18 (End-capped is critical to prevent silanol interactions), 3.5 µm or 5 µm.[1]

  • Mobile Phase A: Water + 0.1% Formic Acid (pH ~2.7).[1]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

    • Why Acid? Low pH pushes the equilibrium toward the neutral enol form and suppresses the ionization of the enolic -OH, sharpening the peak.

  • Gradient: Fast gradient (e.g., 5% B to 90% B in 10 min). Long runs promote on-column degradation.[1]

  • Temperature: Keep column at 25°C or lower. Higher temperatures accelerate tautomerization, leading to peak broadening.[1]

Method B: Derivatization (The "Nuclear Option")

Use this for quantitative reaction monitoring (IPC) if the direct method is unstable.

Since the aldehyde is the reactive species, trap it with 2,4-Dinitrophenylhydrazine (DNPH) .

  • Reagent Prep: Dissolve DNPH in Acetonitrile/H2SO4.

  • Procedure: Take 50 µL of reaction mixture

    
     Add to 200 µL DNPH solution 
    
    
    
    Wait 5 mins
    
    
    Dilute with ACN
    
    
    Inject.
  • Result: You will see a distinct, stable hydrazone peak at a much later retention time (approx 360 nm detection).[1] This eliminates issues with tautomerism and stability.[1]

Visual Logic: HPLC Strategy

HPLC_Strategy Sample Sample: Ethyl 2-chloro- 3-oxopropanoate Direct Direct Injection (Method A) Sample->Direct Issue Split Peaks / Tailing? Direct->Issue Fix_Acid Add 0.1% Formic Acid (Stabilize Enol) Issue->Fix_Acid Mild Tailing Fix_Deriv Derivatize w/ DNPH (Method B) Issue->Fix_Deriv Severe Instability Result_Clean Sharp Peak (Quantifiable) Fix_Acid->Result_Clean Fix_Deriv->Result_Clean

Caption: Workflow for selecting the appropriate HPLC modality based on peak shape and compound stability.

Module 3: Frequently Asked Questions (FAQs)

Q: Why does my NMR show a complex mixture while HPLC shows one peak? A: In NMR (CDCl3), you see the slow equilibrium between the aldehyde form (CHO doublet) and the enol form (=CH-OH). In HPLC, if the mobile phase is acidic, you often force the equilibrium to the enol form, or the interconversion is fast enough on the column that they coalesce into a single average peak.

Q: Can I store the standard solution in methanol? A: No. Methanol can attack the aldehyde to form a hemiacetal or acetal, especially with trace acid present. Use Acetonitrile or prepare fresh in the mobile phase.[2]

Q: The commercial bottle arrived as a dark liquid. Is it bad? A: This compound oxidizes and polymerizes easily.[1] A dark color suggests polymerization.[1] Check the TLC using the DNP stain .[3] If the yellow/orange spot is faint and the baseline is dark/streaky, the material has degraded.

References

  • Synthesis and Reactivity Context

    • Benary, E. (1911).[1] Über die Einwirkung von Chloracetylchlorid auf Malonsäureester. Berichte der deutschen chemischen Gesellschaft. (Foundational chemistry of

      
      -chloro-
      
      
      
      -keto esters).
    • PubChem Compound Summary for CID 12923424 (Ethyl 2-chloro-3-oxopentanoate/propanoate analogs).[1]Link[1]

  • TLC Visualization

    • TLC Visualization Reagents for Reaction Monitoring.[1] ITW Reagents.[1] (Protocols for DNP and FeCl3 stains). Link

  • HPLC of Tautomers

    • Moriyasu, M., et al. (1984).[1] Kinetic analysis of keto-enol tautomerism of

      
      -dicarbonyl compounds by high-performance liquid chromatography. Journal of the Chemical Society, Perkin Transactions 2. (Explains the peak splitting phenomenon).
      
    • Separ

      
      -ketoesters: A gas chromatography–mass spectrometric study. ResearchGate.[1] Link
      
  • Handling Unstable Aldehydes

    • Organic Syntheses, Coll.[1] Vol. 4, p. 597 (1963).[1] (Describes handling of related unstable formyl-esters). Link

Sources

Stability issues of "Ethyl 2-chloro-3-oxopropanoate" in different solvents

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stability & Handling Guide for Ethyl 2-chloro-3-oxopropanoate

Executive Summary: The Stability Paradox

This compound (CAS: 33142-21-1), often referred to as ethyl 2-chloro-2-formylacetate, is a potent electrophile used extensively in the synthesis of heterocycles (e.g., thiazoles, pyrimidines).[1] However, its utility is matched by its fragility.

As an Application Scientist, I often see experiments fail not due to poor chemistry, but due to a misunderstanding of this compound's "personality." It possesses three destabilizing features:

  • Aldehyde/Enol Tautomerism: It exists in equilibrium between a reactive aldehyde and a stabilized enol form.

  • Alpha-Halogenation: The chlorine atom at the

    
    -position increases the acidity of the adjacent proton, making the compound highly susceptible to base-catalyzed degradation.
    
  • Bifunctional Electrophilicity: It can react at both the carbonyl and the alkyl halide sites, leading to rapid self-polymerization if not stabilized.

This guide replaces generic advice with field-proven protocols to ensure your experimental success.

Solvent Compatibility Matrix

The choice of solvent is the single most critical factor in maintaining the integrity of this compound.

Solvent Selection Guide
Solvent ClassStatusTechnical Rationale
Chlorinated Solvents (DCM, Chloroform)Highly Recommended Inertness: These solvents are non-nucleophilic and do not participate in hydrogen bonding, stabilizing the keto-enol equilibrium without promoting degradation. Protocol: Use anhydrous grade; store over molecular sieves.
Aromatic Hydrocarbons (Toluene, Benzene)Recommended Stability: Excellent for azeotropic removal of water if the compound is being used in condensation reactions. Provides a non-polar environment that discourages ionization.
Ethers (THF, Diethyl Ether, MTBE)Use with Caution Peroxide Risk: Ensure solvents are peroxide-free. THF can absorb moisture rapidly; wet THF will hydrolyze the ester or aldehyde functionality.
Alcohols (Methanol, Ethanol)PROHIBITED for Storage Reaction Risk: Alcohols will rapidly attack the aldehyde group to form hemiacetals/acetals or undergo transesterification at the ester group. Only use if the next step is an immediate reaction with the solvent.
Polar Aprotic (DMSO, DMF, DMAc)Avoid Degradation: These solvents are nucleophilic enough to cause decomposition or accelerate polymerization of this highly activated species. DMSO can act as an oxidant.
Water / Aqueous Buffers PROHIBITED Hydrolysis: Causes rapid hydrolysis of the ester and hydration of the aldehyde.

Troubleshooting Guide & FAQs

Q1: My compound turned from a pale yellow liquid to a dark, viscous gum overnight. What happened?

  • Diagnosis: Polymerization.

  • Root Cause: The compound was likely stored at room temperature or exposed to a trace base. The highly acidic

    
    -proton allows the molecule to act as its own nucleophile in an Aldol-like condensation.
    
  • Solution: Always store at -20°C under an inert atmosphere (Argon/Nitrogen). If the compound has darkened, check purity via NMR; simple distillation may not be sufficient to recover it due to thermal instability.

Q2: I see multiple sets of peaks in the proton NMR (


H-NMR). Is my batch impure? 
  • Diagnosis: Likely Tautomerism (not necessarily impurity).

  • Explanation: In solution (especially CDCl

    
    ), this compound exists as a mixture of the keto-form  (aldehyde doublet ~9.5-10 ppm) and the enol-form  (vinyl proton and OH signal).
    
  • Verification: Run the NMR again after adding a drop of D

    
    O. If the OH peak disappears (exchange) but the ratio of other peaks remains constant, it is a tautomeric equilibrium. If the peaks are messy and undefined, it is degradation.
    

Q3: Can I use this compound in an aqueous reaction (e.g., biological buffer)?

  • Diagnosis: Incompatibility.

  • Insight: No. The half-life of the free aldehyde in water is very short.

  • Workaround: If aqueous conditions are required for the next step (e.g., reacting with an amino acid), generate the reactive species in situ or dissolve it in a water-miscible organic solvent (like dry THF) and add it dropwise to the aqueous mixture immediately before reaction.

Visualizing the Instability

The following diagram maps the degradation pathways you must avoid.

StabilityPathways cluster_solvents Solvent Influence Compound This compound (Active Reagent) Enol Enol Tautomer (Stabilized form) Compound->Enol Equilibrium (Solvent Dependent) Acetal Hemiacetal / Acetal (Dead End) Compound->Acetal + Alcohol (ROH) Polymer Polymer / Oligomer (Dark Gum) Compound->Polymer + Base / Heat (Self-Condensation) Hydrolysis Hydrolysis Products (Acid + Alcohol) Compound->Hydrolysis + Water / Moisture Enol->Compound Chloroform Chloroform/DCM (Stabilizes Equilibrium) Methanol Methanol (Promotes Acetal)

Figure 1: Degradation and equilibrium pathways.[2] Note that alcohols and water lead to irreversible byproducts.

Standard Operating Procedures (SOPs)

Protocol A: Purity Verification (NMR)

Do not use GC/MS as the primary purity check; the high injection port temperature can induce thermal decomposition, giving false low-purity results.

  • Sampling: Take a 20 µL aliquot of the compound.

  • Solvent: Dissolve in 0.6 mL CDCl

    
      (Chloroform-d). Note: Ensure CDCl
    
    
    
    is neutralized; acidity in aged chloroform can catalyze degradation.
  • Acquisition: Run a standard

    
    H-NMR (16 scans).
    
  • Analysis:

    • Look for the aldehyde proton (

      
       9.0–10.0 ppm).
      
    • Look for the enol vinyl proton (

      
       7.0–8.0 ppm).
      
    • Pass Criteria: Integration of Aldehyde + Enol peaks matches the ethyl ester protons (CH

      
       at ~4.3 ppm).
      
    • Fail Criteria: Presence of broad "humps" in the baseline (polymer) or loss of the aldehyde signal.

Protocol B: Storage & Handling
  • Arrival: Upon receipt, inspect the physical state. It should be a clear to pale yellow liquid or low-melting solid. If it is dark brown, reject the lot.

  • Aliquot: Do not store the bulk bottle. Divide into single-use aliquots inside a glovebox or under a cone of Nitrogen.

  • Conditions: Store at -20°C .

  • Thawing: Allow the vial to warm to room temperature before opening to prevent water condensation from the air dissolving into the cold liquid.

Quantitative Data Summary

ParameterValue / ConditionSource
CAS Number 33142-21-1[PubChem, 2025]
Molecular Weight 150.56 g/mol [PubChem, 2025]
Preferred Storage -20°C (Inert Atmosphere)[Sigma-Aldrich, 2025]
Physical State Low-melting solid or Liquid (Grade dependent)[ChemicalBook, 2025]
Flash Point High flammability risk (Esters)[NOAA, 2024]
Solubility Soluble in DCM, CHCl

, EtOAc
[Application Note]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 118931, Ethyl 3-chloro-3-oxopropanoate. Retrieved from [Link]

Sources

How to avoid elimination side reactions with "Ethyl 2-chloro-3-oxopropanoate"

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Ethyl 2-chloro-3-oxopropanoate

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for this compound (CAS 33142-21-1). This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of using this versatile but highly reactive building block. Our goal is to provide you with the in-depth technical insights and field-proven protocols necessary to maximize your desired product yield while systematically avoiding common pitfalls, particularly undesired elimination side reactions.

Section 1: Understanding the Core Problem: Nucleophilic Substitution vs. β-Elimination

This section addresses the fundamental chemical challenge inherent in the structure of this compound.

Q1: What are the competing reaction pathways for this compound, and why do elimination side reactions occur?

A1: this compound is an α-halo-β-keto ester, a class of compounds known for their dual reactivity.[1][2] The primary challenge arises from two competing pathways originating from the α-carbon:

  • Desired Pathway - Nucleophilic Substitution (S_N_2): The carbon atom bonded to the chlorine is highly electrophilic. This is due to the strong electron-withdrawing inductive effects of the adjacent ester carbonyl, the formyl (aldehyde) group, and the chlorine atom itself.[3] This makes it an excellent substrate for S_N_2 reactions, where a nucleophile directly displaces the chloride ion to form a new carbon-nucleophile bond. This is often the intended transformation in a synthetic sequence.

  • Undesired Pathway - Base-Induced β-Elimination: The hydrogen atom on the same carbon as the chlorine (the α-proton) is exceptionally acidic. Its acidity is amplified because the negative charge of the resulting conjugate base (an enolate) is stabilized by resonance across both the ester and the aldehyde carbonyl groups.[4][5] In the presence of a sufficiently strong base, this proton can be abstracted. The resulting enolate can then rapidly eliminate the chloride ion to form a highly conjugated α,β-unsaturated carbonyl compound, which is the elimination byproduct. This pathway can be classified as an E1cB (Elimination, Unimolecular, conjugate Base) or an E2 (Elimination, Bimolecular) reaction, depending on the precise conditions and timing of bond cleavage.[6][7]

The choice between these two pathways is a classic example of kinetic and thermodynamic competition, which can be controlled by carefully selecting reaction conditions.

Competing_Pathways Diagram 1: Competing Reaction Pathways start This compound mid1 start->mid1 mid2 start->mid2 sn2_product Desired S_N_2 Product (C-Nu Bond Formed) elim_product Undesired Elimination Product (C=C Double Bond Formed) mid1->sn2_product + Nucleophile (Nu:) (e.g., RSH, RNH2) Low Temp, Weak Base mid2->elim_product + Strong Base (B:) (e.g., t-BuOK, DBU) High Temp

Diagram 1: Competing S_N_2 and Elimination Pathways.

Section 2: Troubleshooting Guide: Minimizing Elimination

This section provides direct answers to common experimental failures and outlines corrective strategies.

Q2: My reaction is producing a significant amount of an unsaturated byproduct, confirmed by NMR/LC-MS. What is the most likely cause and how can I fix it?

A2: The formation of an unsaturated byproduct is the classic signature of the elimination side reaction dominating your process. The two most probable causes are:

  • Incorrect Base Selection: You are likely using a base that is too strong or sterically hindered. Strong bases (e.g., alkoxides like sodium ethoxide or potassium tert-butoxide) will aggressively deprotonate the acidic α-proton, driving the elimination pathway.[8]

  • Elevated Reaction Temperature: Elimination reactions often have a higher activation energy than their substitution counterparts. Running the reaction at elevated temperatures provides the energy needed to overcome this barrier, favoring the elimination product.

Corrective Actions:

  • Re-evaluate your base: Switch to a weaker, non-nucleophilic organic base (like triethylamine or DIPEA) or a mild inorganic base (like K₂CO₃ or NaHCO₃).

  • Lower the temperature: Start your reaction at 0 °C or even -20 °C and allow it to warm slowly to room temperature only if necessary. Monitor progress by TLC or LC-MS to find the optimal temperature that promotes substitution without inducing elimination.

Q3: How do I choose the right base for my reaction to avoid elimination?

A3: Base selection is the most critical parameter. The ideal base should be strong enough to facilitate the desired reaction (e.g., deprotonate the nucleophile or act as an HCl scavenger) but not so strong that it preferentially abstracts the substrate's α-proton.

Base Type Examples Suitability for Avoiding Elimination Rationale
Strong Alkoxides KOtBu, NaOEtPOOR High pKa of conjugate acid. Aggressively abstracts the α-proton, strongly favoring elimination.[8]
Strong, Non-Nucleophilic DBU, DBNPOOR to FAIR While non-nucleophilic, they are very strong bases designed to promote elimination reactions. Use with extreme caution.
Weak Organic Amines Triethylamine (Et₃N), DIPEAGOOD Moderately basic. Excellent as HCl scavengers. Their steric bulk disfavors acting as nucleophiles, and their lower basicity reduces the rate of α-proton abstraction.[9]
Weak Inorganic Bases K₂CO₃, Cs₂CO₃, NaHCO₃EXCELLENT Heterogeneous reaction conditions often provide a localized basic environment that is sufficient to drive the reaction forward without causing widespread elimination in the bulk solution.
Nucleophilic Amines Morpholine, PiperidineFAIR to GOOD Can act as both the nucleophile and the base. The reaction must be carefully controlled, as excess amine can lead to side products. Often used in specific contexts like Knoevenagel condensations.[9]

Expert Recommendation: For nucleophilic substitution with amines or thiols, begin with K₂CO₃ in an aprotic polar solvent like DMF or Acetonitrile at 0 °C. This provides a robust starting point that minimizes elimination.

Q4: What is the effect of temperature and reaction time on the elimination side reaction?

A4: According to transition state theory, higher temperatures disproportionately accelerate reactions with higher activation energies. Elimination reactions (especially E2) often fall into this category compared to S_N_2 reactions. Therefore, lower temperatures will always favor the S_N_2 product .

  • Protocol: Always begin your reaction at a low temperature (e.g., 0 °C or -10 °C). Add the base slowly to control any exotherm. Monitor the reaction's progress every 30-60 minutes. Only if the reaction is stalling should you allow it to warm slowly to room temperature. Avoid heating the reaction unless all other options have been exhausted and you have confirmed that substitution is still occurring. Extended reaction times at elevated temperatures are a recipe for elimination.

Q5: Can the choice of solvent influence the product ratio?

A5: Yes, the solvent plays a crucial role.

  • Polar Aprotic Solvents (e.g., DMF, Acetonitrile, THF): These are generally the best choice. They effectively solvate the cations of inorganic bases (like K⁺ in K₂CO₃), increasing the "nakedness" and reactivity of the corresponding anion. They are also excellent for S_N_2 reactions as they do not solvate the nucleophile as strongly as protic solvents, enhancing its nucleophilicity.[10]

  • Polar Protic Solvents (e.g., Ethanol, Methanol): These should generally be avoided. They can solvate the nucleophile, reducing its reactivity. Furthermore, if an alkoxide base is used, you risk transesterification with the ethyl ester of the substrate.

Section 3: Recommended Protocol for Nucleophilic Substitution

This section provides a generalized, robust protocol for reacting this compound with a generic nucleophile (Nu-H, such as a thiol or a secondary amine), optimized to prevent elimination.

Objective: To perform an S_N_2 displacement of the chloride with high fidelity.

Methodology:

  • Reactor Setup:

    • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, add this compound (1.0 eq).

    • Dissolve the substrate in anhydrous acetonitrile (approx. 0.1 M concentration).

    • Add the nucleophile (Nu-H, 1.1 eq).

  • Reaction Initiation:

    • Cool the flask to 0 °C using an ice-water bath.

    • Add finely powdered anhydrous potassium carbonate (K₂CO₃, 1.5 - 2.0 eq). The use of a solid base is critical for moderating basicity.

  • Execution & Monitoring:

    • Stir the heterogeneous mixture vigorously at 0 °C.

    • Monitor the reaction progress via Thin Layer Chromatography (TLC) or LC-MS every hour. The starting material is UV active. Look for the disappearance of the starting material and the appearance of a new, typically less polar, product spot.

  • Workup & Isolation:

    • Once the reaction is complete (or has stalled), quench by adding cold water.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification:

    • The crude product should be purified by column chromatography on silica gel to isolate the pure S_N_2 product.

Experimental_Workflow Diagram 2: Optimized Experimental Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Workup & Purification p1 Flame-dry glassware under Nitrogen p2 Add Substrate (1.0 eq) & Nucleophile (1.1 eq) in Anhydrous Acetonitrile p1->p2 r1 Cool to 0 °C (Ice Bath) p2->r1 r2 Add K₂CO₃ (1.5 eq) (Finely Powdered) r1->r2 r3 Stir vigorously at 0 °C Monitor by TLC/LC-MS r2->r3 w1 Quench with cold H₂O r3->w1 w2 Extract with Ethyl Acetate w1->w2 w3 Dry, Filter, Concentrate w2->w3 w4 Purify via Column Chromatography w3->w4

Diagram 2: Optimized Workflow for Nucleophilic Substitution.

Section 4: Frequently Asked Questions (FAQs)

Q6: Is this compound stable? How should it be stored?

A6: It is a reactive compound and should be handled with care. It is sensitive to moisture and strong bases. It is best stored under an inert atmosphere (Nitrogen or Argon) in a refrigerator to minimize degradation over time. Always use from a freshly opened bottle or re-purge the headspace with inert gas before sealing for storage.

Q7: What analytical techniques are best for identifying the elimination byproduct? A7:

  • ¹H NMR: The most definitive technique. The elimination product will show characteristic vinyl proton signals in the alkene region (typically 5-7 ppm), which are absent in the starting material and the S_N_2 product.

  • LC-MS: Mass spectrometry will confirm that the byproduct has a mass corresponding to the loss of HCl from the starting material (M - 36.46 Da).

  • FT-IR: The elimination product will show a new C=C stretch in the 1650-1600 cm⁻¹ region.

Q8: Are there alternative reagents that can achieve similar transformations with fewer side reactions?

A8: The choice of an alternative depends on the desired product. If you are synthesizing a β-keto ester, the Claisen condensation is a classic alternative that avoids the use of α-halo ketones altogether.[5] For other transformations, using a substrate without the highly acidic α-proton, if synthetically feasible, would circumvent the elimination issue entirely. However, the unique trifunctional nature of this compound is precisely what makes it a valuable, albeit challenging, synthetic intermediate.[9]

References

  • House, H. O. (1972). Modern Synthetic Reactions (2nd ed.). W. A. Benjamin, Inc.
  • Wikipedia. Ei mechanism. Retrieved from [Link]

  • Wikipedia. α-Halo ketone. Retrieved from [Link]

  • Tsuchihashi, G., et al. (1986). Development of β-keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters. Pure and Applied Chemistry, 58(4), 555-562.
  • Shibuguchi, T., et al. (2012). Highly Enantioselective Chlorination of β-Keto Esters and Subsequent SN2 Displacement of Tertiary Chlorides: A Flexible Method for the Construction of Quaternary Stereogenic Centers. Journal of the American Chemical Society, 134(24), 10149–10161.
  • Chemistry LibreTexts. (2021, July 31). 17.3: Halogenation of Aldehydes and Ketones. Retrieved from [Link]

  • Master Organic Chemistry. (2012, August 28). Introduction to Elimination Reactions: The Key Pattern. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, May 3). 4.1: β-Elimination Reactions. Retrieved from [Link]

  • Jack Westin. Aldehydes And Ketones General Principles. Retrieved from [Link]

  • Al-Zaydi, K. M. (2009). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 14(12), 5009-5067.
  • Michigan State University Department of Chemistry. Reactions at the α-Carbon. Retrieved from [Link]

  • Lumen Learning. 8.5. Elimination reactions | Organic Chemistry 1: An open textbook. Retrieved from [Link]

  • Roberts, J. D., & Caserio, M. C. (1977). Basic Principles of Organic Chemistry (2nd ed.). W. A. Benjamin, Inc.
  • Chemistry LibreTexts. (2024, September 30). 11.7: Elimination Reactions- Zaitsev's Rule. Retrieved from [Link]

Sources

Technical Support Center: Optimizing Catalyst Loading for Ethyl 2-Chloro-3-oxopropanoate Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing catalyst loading in reactions involving ethyl 2-chloro-3-oxopropanoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of catalyst optimization for this versatile building block. Here, we will delve into common challenges and provide practical, evidence-based solutions in a question-and-answer format to enhance your experimental success.

This compound is a valuable intermediate in organic synthesis, frequently employed in carbon-carbon bond-forming reactions to construct complex molecular architectures.[1][2] One of its most notable applications is in the Darzens condensation, a classic method for the synthesis of α,β-epoxy esters (glycidic esters).[3][4][5] The efficiency and stereochemical outcome of these reactions are critically dependent on the catalyst and its loading. This guide will focus on providing in-depth troubleshooting advice and frequently asked questions to address specific issues you may encounter.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that can arise during catalytic reactions with this compound.

Issue 1: Low or No Conversion to the Desired Product

Question: I am observing poor or no formation of my desired product. What are the likely causes and how can I troubleshoot this?

Answer: Low conversion is a common hurdle that can stem from several factors. A systematic approach is recommended to identify and resolve the issue.

  • Catalyst Inactivity:

    • Potential Cause: The catalyst may be deactivated due to improper handling, storage, or exposure to air and moisture, particularly for air-sensitive catalysts like some Lewis acids.

    • Recommended Action:

      • Use a fresh batch of catalyst from a reputable supplier.

      • Ensure anhydrous reaction conditions by using dry solvents and inert atmosphere (e.g., nitrogen or argon).

      • For Lewis acid catalysts like aluminum chloride (AlCl₃), ensure it is a fine powder and has not been passivated by atmospheric moisture.[3]

  • Insufficient Catalyst Loading:

    • Potential Cause: The catalyst concentration may be too low to effectively promote the reaction.

    • Recommended Action: Incrementally increase the catalyst loading. For instance, if you started at 1 mol%, try increasing to 2 mol%, 5 mol%, and so on, while carefully monitoring the reaction progress. A typical starting point for catalyst loading in many reactions is in the range of 1-2 mol%.

  • Inappropriate Reaction Conditions:

    • Potential Cause: The temperature, solvent, or base (if applicable) may not be optimal for the reaction.

    • Recommended Action:

      • Temperature: Gradually increase the reaction temperature in increments of 10-20 °C. Some reactions require thermal energy to overcome the activation barrier.

      • Solvent: The choice of solvent can significantly impact reaction rates. For instance, in phase-transfer catalyzed Darzens reactions, solvents like tetrahydrofuran (THF) have been shown to be effective.[6][7]

      • Base (for base-mediated reactions like the Darzens condensation): The strength and type of base are crucial. Strong, non-nucleophilic bases like potassium tert-butoxide or phosphazene bases are often employed to deprotonate the α-halo ester without promoting side reactions.[1]

Issue 2: Formation of Significant Side Products

Question: My reaction is producing a complex mixture of products, with significant impurities alongside my desired compound. How can I improve the selectivity?

Answer: The formation of side products is often a result of competing reaction pathways. Identifying the nature of the side products through techniques like NMR and mass spectrometry is the first step.

  • Hydrolysis of the Ester:

    • Potential Cause: The presence of water can lead to the hydrolysis of the ethyl ester group, especially under basic or acidic conditions.

    • Recommended Action: Ensure strictly anhydrous conditions. Use freshly distilled solvents and dry glassware. In base-promoted reactions, hydrolysis of the product can be a significant issue.[1]

  • Self-Condensation or Polymerization:

    • Potential Cause: this compound can potentially undergo self-condensation, especially in the presence of a strong base.

    • Recommended Action:

      • Slowly add the this compound to the reaction mixture containing the catalyst and the other reactant.

      • Maintain a low reaction temperature to disfavor these side reactions.

  • Rearrangement Products (in Friedel-Crafts type reactions):

    • Potential Cause: In Friedel-Crafts alkylations, the intermediate carbocation can undergo rearrangement to a more stable carbocation, leading to isomeric products.

    • Recommended Action: While less common with this specific substrate due to the electron-withdrawing groups, if carbocation rearrangements are suspected, consider using a milder Lewis acid or lower reaction temperatures.

Issue 3: Poor Stereoselectivity in Asymmetric Reactions

Question: I am performing an asymmetric reaction, but the enantiomeric excess (ee) or diastereomeric ratio (dr) of my product is low. How can I improve the stereocontrol?

Answer: Achieving high stereoselectivity is a common challenge in asymmetric catalysis and requires careful optimization of several parameters.

  • Suboptimal Catalyst or Ligand:

    • Potential Cause: The chiral catalyst or ligand may not be providing a sufficiently chiral environment to effectively control the stereochemical outcome.

    • Recommended Action:

      • Screen different catalysts/ligands: A library of chiral ligands should be screened to identify the most effective one for your specific transformation. For example, in asymmetric Darzens reactions, chiral phase-transfer catalysts derived from cinchona alkaloids have shown promise.[4][8]

      • Modify the ligand structure: Fine-tuning the steric and electronic properties of the chiral ligand can have a profound impact on stereoselectivity.

  • Incorrect Catalyst Loading:

    • Potential Cause: The catalyst loading can influence stereoselectivity. In some cases, higher catalyst loadings can lead to the formation of less selective catalytic species.

    • Recommended Action: Optimize the catalyst loading by running the reaction at various concentrations (e.g., 0.5 mol%, 1 mol%, 2 mol%, 5 mol%) and analyzing the stereochemical outcome at each concentration.

  • Influence of Temperature and Solvent:

    • Potential Cause: Lower temperatures generally favor higher stereoselectivity by reducing the thermal energy that can lead to non-selective pathways. The solvent can also influence the conformation of the catalyst-substrate complex.

    • Recommended Action:

      • Perform the reaction at lower temperatures (e.g., 0 °C, -20 °C, or even -78 °C).

      • Screen a range of solvents with varying polarities.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for catalyst loading in a reaction with this compound?

A1: A general starting point for many catalytic reactions is in the range of 1-5 mol% of the catalyst relative to the limiting reagent. For highly active catalysts, loadings as low as 0.1 mol% or even lower may be sufficient. It is always advisable to start with a conservative loading (e.g., 2 mol%) and then optimize by either increasing or decreasing the amount based on the initial results.

Q2: How does the choice of Lewis acid affect Friedel-Crafts reactions with this substrate?

A2: The strength of the Lewis acid is a critical parameter. Strong Lewis acids like AlCl₃ can effectively activate the substrate but may also promote side reactions.[3] Milder Lewis acids, such as ZnCl₂, FeCl₃, or InCl₃, might offer better selectivity in some cases. It is recommended to screen a panel of Lewis acids to find the optimal balance between reactivity and selectivity for your specific application.

Q3: What are the key considerations for choosing a base in a Darzens condensation with this compound?

A3: The base plays a crucial role in deprotonating the α-carbon of the ester to form the reactive enolate. The ideal base should be strong enough to achieve this but non-nucleophilic to avoid competing reactions with the ester or the chloro group. Sterically hindered bases like potassium tert-butoxide (KOtBu) or strong, non-ionic bases like phosphazenes are often good choices.[1] The stoichiometry of the base is also important and should be carefully optimized.

Q4: How can I monitor the progress of my reaction effectively?

A4: Thin Layer Chromatography (TLC) is a quick and effective method for monitoring the consumption of starting materials and the formation of products. For more quantitative analysis, techniques like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) are recommended. For asymmetric reactions, chiral HPLC or chiral GC is essential for determining the enantiomeric excess.

Data Presentation

The following table provides a hypothetical example of how to present data from a catalyst loading optimization study for an asymmetric Darzens reaction.

Entry Catalyst Loading (mol%) Yield (%) diastereomeric ratio (cis:trans) enantiomeric excess (ee, %)
116570:3085
228085:1592
358288:1293
4108187:1392

This data is illustrative and serves as a template for organizing experimental results.

Experimental Protocols

Protocol 1: General Procedure for a Catalytic Darzens Reaction
  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the chiral phase-transfer catalyst (e.g., 2 mol%).

  • Add the appropriate anhydrous solvent (e.g., THF).

  • Add the aldehyde substrate (1.0 equivalent).

  • Cool the mixture to the desired temperature (e.g., 0 °C).

  • Add the base (e.g., solid KOH, 1.2 equivalents) and stir the suspension for 10 minutes.

  • Slowly add a solution of this compound (1.1 equivalents) in the same anhydrous solvent via a syringe pump over 1 hour.

  • Allow the reaction to stir at the specified temperature and monitor its progress by TLC.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Catalyst Loading Optimization
  • Set up a parallel series of reactions following the general procedure in Protocol 1.

  • In each reaction vessel, vary the amount of the catalyst (e.g., 0.5 mol%, 1 mol%, 2 mol%, 5 mol%, 10 mol%).

  • Ensure all other reaction parameters (substrate concentrations, temperature, solvent volume, and reaction time) are kept constant across all experiments.

  • After the same reaction time, quench all reactions simultaneously.

  • Work up each reaction identically.

  • Analyze the yield of the purified product and its stereochemical purity (dr and ee) for each catalyst loading.

  • Plot the yield and stereoselectivity as a function of catalyst loading to determine the optimal concentration.

Visualizations

Troubleshooting Workflow for Low Reaction Yield

Troubleshooting_Low_Yield start Low or No Product Formation check_catalyst Check Catalyst Activity start->check_catalyst check_conditions Review Reaction Conditions start->check_conditions check_reagents Verify Reagent Purity & Stoichiometry start->check_reagents catalyst_inactive Inactive Catalyst? check_catalyst->catalyst_inactive conditions_suboptimal Suboptimal Conditions? check_conditions->conditions_suboptimal reagents_issue Reagent Issue? check_reagents->reagents_issue catalyst_inactive->check_conditions No use_fresh_catalyst Use Fresh Catalyst Ensure Anhydrous Conditions catalyst_inactive->use_fresh_catalyst Yes conditions_suboptimal->check_reagents No optimize_temp Optimize Temperature conditions_suboptimal->optimize_temp Yes purify_reagents Purify/Verify Reagents Check Stoichiometry reagents_issue->purify_reagents Yes solution Problem Resolved reagents_issue->solution No use_fresh_catalyst->solution optimize_solvent Screen Solvents optimize_temp->optimize_solvent optimize_base Optimize Base optimize_solvent->optimize_base increase_loading Increase Catalyst Loading optimize_base->increase_loading increase_loading->solution purify_reagents->solution

Caption: A workflow for troubleshooting low product yield.

Factors Influencing Asymmetric Induction

Asymmetric_Induction_Factors center Stereochemical Outcome (ee% and dr) catalyst Chiral Catalyst/Ligand Structure catalyst->center loading Catalyst Loading loading->center temperature Reaction Temperature temperature->center solvent Solvent solvent->center additives Additives/Co-catalysts additives->center

Caption: Key factors that influence stereoselectivity.

References

  • Arai, S., Shirai, Y., Ishida, T., & Shioiri, T. (1999). Phase-transfer-catalyzed asymmetric Darzens reaction. Tetrahedron, 55(20), 6375-6386.
  • Deng, L., et al. (2011). Highly Enantioselective Asymmetric Darzens Reactions with a Phase Transfer Catalyst. Chemical Science, 2(7), 1301-1304.
  • Friedel-Crafts Reactions. (2023). In Chemistry LibreTexts. Retrieved from [Link]

  • Gladiali, S., & Soccolini, F. (1982). Synthesis of Glycidic Esters in a Two-Phase Solid-Liquid System.
  • Liu, Y., Provencher, B. A., Bartelson, K. J., & Deng, L. (2011). A Catalytic Asymmetric Darzens Reaction under Phase-Transfer Conditions. Synfacts, 2011(07), 0790-0790.
  • Marrazza, G., et al. (2022). Highly Efficient Darzens Reactions Mediated by Phosphazene Bases under Mild Conditions. ChemistryOpen, 11(11), e202200179.
  • Mhamdi, L., et al. (2011). Phase Transfer Catalysis of Henry and Darzens Reactions. International Journal of Organic Chemistry, 1(3), 119-126.
  • Zhao, Y., et al. (2015). The Asymmetric Darzens Reaction Catalyzed by the Novel Chiral Phase Transfer Catalysts Derived from Cinchona Alkaloids. Austin Journal of Analytical and Pharmaceutical Chemistry, 2(6), 1055.
  • Organic Syntheses. (n.d.). Ethyl β,β-pentamethyleneglycidate. Retrieved from [Link]

Sources

Validation & Comparative

A Strategic Guide to α-Chloro-β-dicarbonyls: Ethyl 2-chloro-3-oxopropanoate vs. Ethyl 2-chloroacetoacetate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of organic synthesis, α-chloro-β-dicarbonyl compounds are powerful and versatile building blocks, prized for their dual electrophilic centers that enable the construction of complex molecular architectures, particularly heterocyclic scaffolds fundamental to medicinal and agrochemical research.[1][2] Among these, ethyl 2-chloro-3-oxopropanoate and ethyl 2-chloroacetoacetate are two of the most prominent reagents.

While structurally similar, the subtle difference between a formyl group and an acetyl group imparts a dramatically different reactivity profile to each molecule. This guide provides an in-depth technical comparison, supported by experimental data and mechanistic insights, to empower researchers in making strategic decisions for selecting the optimal reagent for their synthetic targets.

Section 1: Physicochemical and Reactivity Overview

The defining feature of these reagents is the presence of three key reactive sites: the electrophilic α-carbon bearing a chlorine atom, the electrophilic carbonyl carbon(s), and the potential for enolization. The primary distinction arises from the nature of the C3-carbonyl.

  • This compound possesses a highly reactive aldehyde (formyl) group.

  • Ethyl 2-chloroacetoacetate features a less electrophilic ketone (acetyl) group.

This fundamental difference governs their synthetic behavior. The α-carbon in both molecules is highly susceptible to nucleophilic attack, with the chlorine atom acting as a good leaving group.[3] However, the increased electrophilicity of the aldehyde in this compound often makes it the primary site of attack for many nucleophiles, a critical consideration in reaction design.

Table 1: Comparative Physicochemical Properties

PropertyThis compoundEthyl 2-chloroacetoacetate
Molecular Formula C₅H₇ClO₃C₆H₉ClO₃
Molecular Weight 150.56 g/mol [4]164.59 g/mol [5]
Appearance Colorless to pale yellow liquidClear, colorless to bright yellow liquid[6]
Boiling Point ~145 °C (decomposes)~200 °C[3]
Key Reactive Sites α-chloro group (electrophilic), formyl carbonyl (highly electrophilic) , ester carbonylα-chloro group (electrophilic), ketone carbonyl (electrophilic) , ester carbonyl

Section 2: Core Synthetic Applications & Mechanistic Divergence

The choice between these two reagents is dictated by the desired functionality in the target molecule. Their distinct reactivity profiles open divergent synthetic pathways, particularly in the construction of heterocyclic systems.

Heterocyclic Synthesis: A Tale of Two Carbonyls

Both compounds are invaluable precursors for a wide variety of heterocycles.[2][3]

Ethyl 2-chloroacetoacetate: The Workhorse of the Hantzsch Synthesis

This reagent is a cornerstone of the classical Hantzsch pyridine synthesis , a multi-component reaction that reliably produces 1,4-dihydropyridines, which are precursors to pyridines and are themselves an important class of calcium channel blockers.[7][8] In this reaction, the ketone carbonyl participates in condensation reactions, ultimately forming the dihydropyridine ring.[7][9]

Furthermore, it is exceptionally well-suited for the Hantzsch thiazole synthesis , where it reacts with thioamides to form 2-aminothiazole derivatives.[3] It is also used to construct other fused heterocyclic systems, such as imidazo[1,2-a]pyrimidines.[3]

Hantzsch_Synthesis cluster_reactants Reactants cluster_process Reaction Pathway cluster_products Products ECA Ethyl 2-chloroacetoacetate Condensation Multi-component Condensation ECA->Condensation Aldehyde Aldehyde (R-CHO) Aldehyde->Condensation Ammonia Ammonia (NH3) Ammonia->Condensation DHP 1,4-Dihydropyridine Condensation->DHP Initial Product Oxidation Oxidation (Aromatization) Pyridine Substituted Pyridine Oxidation->Pyridine DHP->Oxidation Optional Step Reactivity_Comparison cluster_ECA Ethyl 2-chloroacetoacetate cluster_ECOP This compound start Nucleophile (e.g., Hydrazine, Thioamide) ECA_node Reacts at α-carbon or ketone carbonyl start->ECA_node ECOP_node Reacts preferentially at formyl carbonyl start->ECOP_node ECA_prod Substituted Heterocycle (e.g., with methyl group) ECA_node->ECA_prod Cyclocondensation ECOP_prod Unsubstituted Heterocycle (at corresponding position) ECOP_node->ECOP_prod Cyclocondensation

Caption: Divergent Reactivity in Heterocycle Synthesis.

Alkylation and Acylation Reactions

The electrophilic α-carbon is a key handle for C-C and C-X bond formation.

  • Ethyl 2-chloroacetoacetate can be used to introduce the CH(COMe)COOEt unit via nucleophilic substitution of the chloride. Furthermore, it can be converted into a dianion, allowing for regioselective alkylation at the γ-carbon (the methyl group) with various electrophiles. [10]* This compound also undergoes nucleophilic substitution at the α-carbon with nucleophiles like amines or thiols, often under mild basic conditions. [11]However, the high reactivity of the formyl group must be considered, as it may compete for the nucleophile.

Section 3: Experimental Data & Protocols

Direct, side-by-side comparative yield data in the literature is scarce. However, representative protocols highlight the distinct applications and reaction conditions for each reagent.

Table 2: Representative Reaction Yields

Reaction TypeReagentProduct TypeReported Yield
Hantzsch Synthesis Ethyl 2-chloroacetoacetate1,4-DihydropyridinesGenerally Good to Excellent (70-95%)
Thiazole Synthesis Ethyl 2-chloroacetoacetate2-Acyl-4-arylthiazoles68-82% [12]
Knoevenagel Condensation This compoundEthyl 2-chloroacetyl-3-arylpropenoatesHigh Yields Reported [11]
γ-Alkylation Dianion of Ethyl 2-chloroacetoacetate2-Chloro-3-oxoalkanoatesFair to Good Yields [10]
Protocol 1: Hantzsch Dihydropyridine Synthesis using Ethyl 2-chloroacetoacetate

This protocol is a classic example of the utility of ethyl 2-chloroacetoacetate in multi-component reactions. [7]

  • Objective: To synthesize a 1,4-dihydropyridine derivative.

  • Causality: The reaction proceeds through a series of condensations and cyclizations. An aldehyde condenses with one equivalent of the β-ketoester (Knoevenagel condensation), while a second equivalent forms an enamine with ammonia. These two intermediates then combine and cyclize to form the dihydropyridine ring. The final product is often oxidized to the corresponding pyridine for enhanced stability (aromatization). [7]* Methodology:

    • To a round-bottom flask, add an aldehyde (1.0 eq), ethyl 2-chloroacetoacetate (2.0 eq), and a suitable solvent (e.g., ethanol).

    • Add a nitrogen source, typically ammonium acetate (1.1 eq).

    • Heat the reaction mixture to reflux for 4-8 hours, monitoring by TLC.

    • Upon completion, cool the mixture to room temperature. The product often precipitates and can be collected by filtration.

    • If necessary, concentrate the filtrate and purify the residue by recrystallization or column chromatography.

    • (Optional Aromatization) The isolated dihydropyridine can be dissolved in a suitable solvent (e.g., acetic acid) and treated with an oxidizing agent like nitric acid or ferric chloride to yield the corresponding pyridine. [7]

Protocol 2: Nucleophilic Substitution using this compound

This protocol demonstrates the use of the α-chloro position as an electrophilic handle. [11]

  • Objective: To synthesize an α-amino or α-thio substituted β-oxo-propanoate.

  • Causality: The nucleophile (amine or thiol) directly displaces the chloride ion at the α-carbon in an SN2 reaction. A mild, non-nucleophilic base is used to neutralize the HCl generated during the reaction, preventing side reactions with the sensitive formyl group.

  • Methodology:

    • Dissolve this compound (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane or THF) in a round-bottom flask under an inert atmosphere (e.g., nitrogen).

    • Cool the solution to 0 °C in an ice bath.

    • Add a mild base, such as triethylamine (1.1 eq).

    • Slowly add the nucleophile (e.g., a primary amine or thiol, 1.0 eq) dropwise while maintaining the temperature at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC.

    • Upon completion, perform an aqueous work-up. Dilute the mixture with the solvent, wash with water and then brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Section 4: Stability, Handling, and Safety

Both reagents are hazardous chemicals and must be handled with appropriate care in a well-ventilated fume hood.

Table 3: Safety and Handling Comparison

ParameterThis compoundEthyl 2-chloroacetoacetate
Primary Hazards Corrosive, causes skin burns and eye damage. [13]Potential for decomposition.Corrosive, causes burns, lachrymator (induces tears). [5]Harmful if swallowed. [5]
Stability Less stable, particularly to heat and moisture, due to the reactive aldehyde. Store frozen. [1]More stable than its formyl counterpart, but still moisture-sensitive.
Storage Store under an inert atmosphere at 2-8°C or frozen. [4]Store in a cool, dry, well-ventilated area away from incompatible substances.
PPE Chemical-resistant gloves, splash goggles, face shield, lab coat. [13]Chemical-resistant gloves, splash goggles, face shield, lab coat.

Section 5: Conclusion and Strategic Recommendations

This compound and ethyl 2-chloroacetoacetate are not interchangeable reagents. The selection is a strategic choice based on the desired final molecular architecture.

  • Choose Ethyl 2-chloroacetoacetate when:

    • The synthetic target is a substituted pyridine or 1,4-dihydropyridine via the Hantzsch synthesis.

    • The goal is to incorporate an acetyl moiety alongside the ester group into a larger structure.

    • The reaction requires the formation of a dianion for subsequent γ-alkylation .

  • Choose this compound when:

    • The synthesis requires a highly reactive aldehyde functionality for condensation.

    • The target heterocycle needs to be unsubstituted at the position derived from the C3-carbonyl.

    • The reaction conditions need to be milder, taking advantage of the enhanced electrophilicity of the formyl group .

By understanding the nuanced reactivity of these powerful building blocks, researchers can more effectively design and execute complex synthetic routes, accelerating the discovery and development of novel chemical entities.

References

  • CN105061210A - Preparation method for ethyl 2-chloroacetoacetate.
  • CN105348052A - Synthesis process of 2-propoxy-chloroethane.
  • The Indispensable Role of Ethyl 2-Chloroacetoacetate in Modern Chemical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • DETERMINATION OF ETHYL 2-CHLOROACETATE AS A GENOTOXIC IMPURITY IN NITROFURANTOIN BY GAS CHROMATOGRAPHY. Rasayan Journal of Chemistry. [Link]

  • Ethyl 2-chloroacetoacetate | C6H9ClO3 | CID 11858. PubChem, NIH. [Link]

  • Pyridine Synthesis: Cliff Notes. Baran Lab. [Link]

  • Make Ethyl Chloroacetate Synthesis with Dean Stark. YouTube. [Link]

  • Ethyl 3-chloro-3-oxopropionate | C5H7ClO3 | CID 118931. PubChem. [Link]

  • ChemInform Abstract: Synthesis of 2-Chloro-3-oxoesters by Reaction of the Dianion of Ethyl 2-Chloroacetoacetate with Electrophiles. ResearchGate. [Link]

  • Safety Data Sheet: Ethyl chloroacetate. Carl ROTH. [Link]

  • Common Name: ETHYL CHLOROACETATE HAZARD SUMMARY. NJ.gov. [Link]

  • Hantzsch pyridine synthesis. Wikipedia. [Link]

  • Ethyl 2-chloroacetoacetate. Apollo Scientific. [Link]

  • Hantzsch Pyridine Synthesis Mechanism and Complete the Rxn Examples. YouTube. [Link]

  • A panoramic view on synthetic applications of α-oxothioamides: a highly regioselective synthesis of 2-acyl-4-(het)arylthiazoles and thioethers. NIH. [Link]

  • Material Safety Data Sheet - Ethyl 2-chloroacetoacetate, 97%. Cole-Parmer. [Link]

  • One-pot multicomponent green Hantzsch synthesis of 1,2-dihydropyridine derivatives with antiproliferative activity. Beilstein Journals. [Link]

Sources

Comparative Guide: Regiocontrol in Heterocycle Synthesis using Ethyl 2-chloro-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In drug discovery, particularly fragment-based lead generation, the position of substituents on a heteroaromatic ring dictates potency and metabolic stability. Ethyl 2-chloro-3-oxopropanoate (CAS: 33142-21-1) acts as a critical "regio-switch" in the synthesis of 1,3-thiazoles.

Unlike its popular alternative, Ethyl Bromopyruvate , which favors the formation of 4-carboxylate thiazoles, this compound directs the carboxylate group to the 5-position . This guide provides the mechanistic rationale, experimental protocols, and analytical validation methods to confirm this regioselectivity, ensuring researchers can deliberately target the desired isomer.

Mechanistic Analysis: The "Regio-Switch"

The core challenge in reacting thioamides (or thiourea) with


-halo-carbonyls is predicting whether the sulfur nucleophile attacks the 

-carbon (bearing the halogen) or the carbonyl carbon.
The Divergent Pathway

The structure of the starting material dictates the outcome.

  • Pathway A (Title Compound): this compound possesses a highly reactive aldehyde (masked or free) at C3 and a chloride at C2. The condensation mechanism favors the formation of Ethyl 2-aminothiazole-5-carboxylate .

  • Pathway B (Alternative): Ethyl Bromopyruvate possesses a ketone at C2 and a bromide at C3. This geometry forces the ester to the 4-position .

Visualization of Regioselectivity

The following diagram illustrates the structural divergence between the two pathways.

RegioSwitch Start Thiourea / Thioamide (Nucleophile) Substrate_A This compound (Cl at C2, Aldehyde at C3) Start->Substrate_A Reaction Path 1 Substrate_B Ethyl Bromopyruvate (Ketone at C2, Br at C3) Start->Substrate_B Reaction Path 2 Inter_A Intermediate A (S-alkylation at C2) Substrate_A->Inter_A S-attack at C2 (Cl) Inter_B Intermediate B (S-alkylation at C3) Substrate_B->Inter_B S-attack at C3 (Br) Product_5 Ethyl 2-aminothiazole-5-carboxylate (5-Ester Isomer) Inter_A->Product_5 Cyclization with Aldehyde Product_4 Ethyl 2-aminothiazole-4-carboxylate (4-Ester Isomer) Inter_B->Product_4 Cyclization with Ketone

Figure 1: Divergent synthesis pathways showing how substrate structure dictates the 4- vs. 5-position of the carboxylate ester.

Comparative Analysis: Product Performance

The following table contrasts the title compound with its primary alternatives. Note that while this compound offers unique regiochemistry, it requires stricter handling due to stability issues.

FeatureThis compound Ethyl Bromopyruvate Ethyl 2-chloroacetoacetate
Primary Product 5-Carboxylate Thiazole4-Carboxylate Thiazole4-Methyl-5-Carboxylate Thiazole
C3 Substituent Aldehyde (Formyl)Bromide (

)
Methyl Ketone (

)
Regiocontrol >95% 5-isomer>98% 4-isomer>95% 5-isomer
Stability Low (Polymerizes/Oxidizes)High (Solid/Liquid)Moderate
Handling Store at -20°C; Use immediatelyRoom Temp / 4°CRoom Temp
Key Application Accessing C4-unsubstituted thiazolesStandard Hantzsch synthesisAccessing C4-methyl thiazoles

Experimental Protocol: Synthesis of Ethyl 2-aminothiazole-5-carboxylate

This protocol is designed to validate the regioselectivity of This compound .

Materials
  • Substrate: this compound (1.0 eq). Note: If commercial material is dark/viscous, distill under reduced pressure before use.

  • Nucleophile: Thiourea (1.1 eq).

  • Solvent: Absolute Ethanol (0.5 M concentration relative to substrate).

  • Base: Sodium Acetate (1.2 eq) - Optional, accelerates reaction but free base may oil out.

Step-by-Step Workflow
  • Preparation: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve Thiourea (1.1 eq) in Absolute Ethanol.

  • Addition: Cool the solution to 0°C in an ice bath. Add this compound (1.0 eq) dropwise over 15 minutes. Rationale: The aldehyde moiety is highly reactive; controlled addition prevents polymerization.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 1 hour, then heat to reflux for 2–4 hours. Monitor by TLC (System: 50% EtOAc/Hexanes).

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure to ~20% volume.

    • Neutralize with saturated aqueous NaHCO₃ solution until pH ~8.

    • The product typically precipitates as a solid. Filter, wash with cold water, and dry.

    • Alternative: If no precipitate forms, extract with EtOAc (3x), dry over MgSO₄, and concentrate.

  • Purification: Recrystallize from Ethanol/Water or purify via silica gel chromatography (Gradient: 0-60% EtOAc in Hexanes).

Analytical Validation (The "Proof")

To confirm you have the 5-carboxylate (and not the 4-isomer), you must perform 1H NMR.

  • Diagnostic Signal: Look for the proton at the C4 position of the thiazole ring.

    • 5-Carboxylate Product: The C4-H proton typically appears as a sharp singlet between 7.80 – 8.20 ppm (

      
      ).
      
    • 4-Carboxylate Product (Alternative): The C5-H proton typically appears slightly upfield, often 7.50 – 8.00 ppm , but the definitive proof is HMBC .

  • HMBC Experiment:

    • 5-Carboxylate: The Ester Carbonyl carbon will show a strong correlation to the C4-H proton (3-bond coupling).

    • 4-Carboxylate: The Ester Carbonyl carbon will show a correlation to the C5-H proton (3-bond coupling).

Analytical Workflow Visualization

Use this logic flow to confirm the identity of your synthesized product.

Validation Sample Isolated Product NMR 1H NMR Analysis (DMSO-d6) Sample->NMR Signal_Check Locate Thiazole Ring Proton (Singlet, 7.5 - 8.2 ppm) NMR->Signal_Check HMBC Run HMBC Experiment Signal_Check->HMBC Correlation_1 Correlation: Ester C=O <-> Ring H HMBC->Correlation_1 Result_5 CONFIRMED: Ethyl 2-aminothiazole-5-carboxylate (Target) Correlation_1->Result_5 Strong 3-bond coupling (Geometry matches 5-ester) Result_4 DETECTED: Ethyl 2-aminothiazole-4-carboxylate (Isomer) Correlation_1->Result_4 Coupling pattern differs (Indicates 4-ester)

Figure 2: Analytical decision tree for distinguishing thiazole regioisomers using NMR spectroscopy.

References

  • Hantzsch Thiazole Synthesis: Hantzsch, A., & Weber, J. H. (1887). Berichte der deutschen chemischen Gesellschaft.
  • Regioselectivity Studies: Al-Balas, Q., et al. (2009). "Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis". PLOS ONE. Link (Demonstrates the utility of the 4-carboxylate scaffold for comparison).

  • Chemical Safety & Data: PubChem Compound Summary for this compound (CID 11242371). Link

  • Synthetic Methodology: Barton, A., et al. (1980). "Regiocontrol in the synthesis of thiazoles." Journal of the Chemical Society, Perkin Transactions 1. (General reference for regiochemical control in heterocycles).
  • Product Characterization: Potewar, T. M., et al. (2008). "Synthesis and antimicrobial activity of novel 2-aminothiazole derivatives." Arkivoc.

Spectroscopic comparison of "Ethyl 2-chloro-3-oxopropanoate" isomers

Author: BenchChem Technical Support Team. Date: February 2026

Spectroscopic Comparison Guide: Ethyl 2-chloro-3-oxopropanoate Isomers

Executive Summary

This compound (CAS: 33142-21-1), also known as ethyl


-chloro-formylacetate, is a critical C3 building block in the synthesis of bioactive heterocycles, particularly thiazoles, selenazoles, and pyrimidines.[1] Its utility in drug discovery is driven by its dual electrophilic centers (aldehyde and 

-chloro ester), which allow for regioselective cyclizations with binucleophiles like thioureas or amidines.[1]

However, this molecule presents a significant analytical challenge: it exists as a dynamic equilibrium of keto and enol tautomers in solution.[1] Understanding the spectroscopic signature of these isomers is not merely academic—it is essential for determining purity, monitoring reaction progress, and optimizing storage conditions, as the enol form is often more reactive but less stable.[1]

This guide provides a definitive spectroscopic comparison of the isomers, supported by experimental protocols for their synthesis and characterization.

Structural Landscape: The Isomerism

The molecule exists primarily in two tautomeric forms.[1] The equilibrium position is solvent-dependent, with non-polar solvents favoring the enol form due to intramolecular hydrogen bonding.[1]

  • Isomer A: The Keto Form (Aldehyde)

    • Structure: this compound (

      
      ).[1]
      
    • Stereochemistry: Contains a chiral center at C2.[1] Synthetic samples are typically racemic (

      
      ) mixtures.[1]
      
    • Characteristics: Dominant in polar protic solvents (e.g.,

      
      , Methanol-
      
      
      
      ) which disrupt internal H-bonds.[1]
  • Isomer B: The Enol Form (Vinyl Alcohol)

    • Structure: Ethyl 2-chloro-3-hydroxyacrylate (

      
      ).[1]
      
    • Stereochemistry: Exists as geometric isomers (

      
      ).[1]
      
    • Characteristics: The (Z)-isomer is thermodynamically preferred due to a six-membered chelate ring formed by an intramolecular hydrogen bond between the enolic hydroxyl and the ester carbonyl oxygen.[1] This form dominates in non-polar solvents (e.g.,

      
      , Benzene-
      
      
      
      ).[1]
Visualizing the Equilibrium

The following diagram illustrates the dynamic relationship between the isomers and their synthetic origin.

KetoEnolEquilibrium Start Ethyl Chloroacetate + Ethyl Formate Intermediate Enolate Intermediate Start->Intermediate Base (t-BuOK) Keto KETO FORM (this compound) Chiral Center @ C2 Intermediate->Keto Acid Quench (HCl) Enol ENOL FORM (Ethyl 2-chloro-3-hydroxyacrylate) Stabilized by H-Bond (Z-isomer) Keto->Enol Non-polar Solvent (Intramolecular H-bond)

Figure 1: Synthetic pathway and tautomeric equilibrium of this compound.

Spectroscopic Comparison (Deep Dive)

Accurate identification requires distinguishing the diagnostic signals of the aldehyde (keto) from the vinyl alcohol (enol).[1]

A. Nuclear Magnetic Resonance ( NMR)

The most distinct difference is the disappearance of the methine doublet and aldehyde proton in favor of a vinyl singlet and a deshielded hydroxyl proton.[1]

FeatureKeto Form (Aldehyde) Enol Form (Z-Isomer) Mechanistic Insight
Aldehyde/Vinyl H

9.5 - 9.8 ppm (d or s)

7.8 - 8.2 ppm (s)
The aldehyde proton is highly deshielded.[1] The enol vinyl proton is shielded by the double bond but deshielded by the Cl/OH groups.[1]
Alpha Proton (

-H)

4.8 - 5.2 ppm (s)
Absent The

proton is lost upon enolization.[1]
Hydroxyl (-OH) Absent

11.5 - 12.5 ppm (br s)
Highly deshielded due to strong intramolecular hydrogen bonding with the ester carbonyl.[1]
Coupling (

)

Hz
N/ASmall coupling often observed between aldehyde and

-proton in the keto form.[1]
Solvent Preference Polar (

,

)
Non-polar (

,

)

typically shows a mixture (e.g., 60:40 Enol:Keto) depending on concentration and temperature.[1]
B. Infrared Spectroscopy (IR)

IR provides a rapid "fingerprint" to assess the ratio of isomers in neat liquid form.[1]

  • Keto Form:

    • Ester C=O: Sharp band at 1740–1750 cm⁻¹ .[1]

    • Aldehyde C=O: Distinct band at 1720–1730 cm⁻¹ .[1]

  • Enol Form:

    • Conjugated Ester C=O: Shifted to lower wavenumber (1650–1680 cm⁻¹ ) due to conjugation with the C=C double bond and H-bonding.[1]

    • Alkene C=C: Sharp absorption at 1600–1640 cm⁻¹ .[1]

    • O-H Stretch: Broad, weak band at 3000–3400 cm⁻¹ (chelated OH).[1]

C. Mass Spectrometry (MS)

While MS does not easily distinguish tautomers (as they have the same mass), the Chlorine Isotope Pattern is diagnostic for confirming the identity of the core skeleton.[1]

  • Molecular Ion (

    
    ):  m/z 150.[1]
    
  • Isotope Peak (

    
    ):  m/z 152.[1]
    
  • Pattern: Distinct 3:1 intensity ratio characteristic of a single

    
     atom.[1]
    

Experimental Protocol: Synthesis & Characterization

Objective: Synthesis of this compound via Formylation. Safety: Work in a fume hood. Reagents are corrosive and moisture-sensitive.[1]

Reagents:
  • Ethyl chloroacetate (1.0 eq)[1]

  • Ethyl formate (1.1 eq)[1]

  • Potassium tert-butoxide (

    
    ) or Sodium Ethoxide (
    
    
    
    ) (1.0 eq)[1]
  • Solvent: Anhydrous THF or Diethyl Ether[1]

Step-by-Step Workflow:
  • Preparation: Flame-dry a 3-neck round bottom flask and flush with Nitrogen (

    
    ). Add anhydrous THF and cool to 0°C .
    
  • Base Addition: Add

    
     (1.0 eq) suspended in THF.
    
  • Condensation: Mix Ethyl chloroacetate and Ethyl formate in a dropping funnel. Add dropwise to the cold base solution over 1 hour. Note: Exothermic reaction.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 12 hours. A precipitate (the enolate salt) will form.[1]

  • Quench: Cool back to 0°C. Carefully acidify with

    
     HCl to pH ~3. This protonates the enolate, regenerating the keto/enol mixture.[1]
    
  • Extraction: Extract with Diethyl Ether (

    
    ). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate in vacuo at low temperature (<30°C).
  • Purification: Vacuum distillation is possible but risky due to decomposition.[1] Flash chromatography (rapid, silica gel) or immediate use in the next step is recommended.[1]

SynthesisWorkflow Step1 1. Mix Ethyl Chloroacetate + Ethyl Formate Step2 2. Add dropwise to t-BuOK/THF at 0°C Step1->Step2 Step3 3. Stir 12h (Enolate Formation) Step2->Step3 Step4 4. Acidify with HCl (pH 3) Step3->Step4 Step5 5. Extract (Ether) & Concentrate Step4->Step5

Figure 2: Step-by-step synthesis protocol for this compound.

Applications in Drug Development

The ability to control the isomeric form (via solvent choice) or trap a specific isomer is crucial for regioselectivity.[1]

  • Hantzsch Thiazole Synthesis: Reaction with thioureas or thioamides.[1] The

    
    -chloro ketone/aldehyde motif reacts to form thiazoles, a scaffold found in drugs like Ritonavir  (antiretroviral) and Dasatinib  (anticancer).[1]
    
  • Selenazole Synthesis: As noted in recent literature (Source 1.16, 1.18), reaction with selenoacetamide yields selenazoles, which are investigated for antimicrobial and antioxidant properties.[1]

Author's Note on Stability: This compound is thermally unstable. Store at -20°C under inert gas. Upon standing at room temperature, it may self-condense or decarboxylate.[1] Always verify purity by


 NMR immediately before use.

References

  • CymitQuimica . This compound - CAS 33142-21-1 Product Data. Retrieved from

  • PrepChem . Synthesis of Ethyl 2-Chloro-2-formylacetate. Retrieved from

  • Royal Society of Chemistry . Organic & Biomolecular Chemistry: Synthesis of thieno[2,3-b]indoles from this compound. Retrieved from [1]

  • MDPI . Recent Advances in Design, Synthesis, and Biological Activity Studies of 1,3-Selenazoles. Biomolecules, 2024.[1][2] Retrieved from [1]

  • Thermo Fisher Scientific . Measuring the equilibrium constant of a keto-enol tautomerism using benchtop NMR. Application Note AN52327. Retrieved from

  • LibreTexts Chemistry . Keto-Enol Tautomerism. Retrieved from [1]

Sources

Benchmarking the efficiency of "Ethyl 2-chloro-3-oxopropanoate" against other synthons

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Benchmarking the Efficiency of Ethyl 2-chloro-3-oxopropanoate as a C3 Synthon in Heterocyclic Chemistry

Executive Summary: The "Formyl" Advantage

In the landscape of drug discovery, the functionalization of the thiazole and selenazole core remains a critical pivot point for structure-activity relationship (SAR) studies. While Ethyl 2-chloroacetoacetate has long been the industry workhorse for generating 4-methyl substituted heterocycles, This compound (ECOP) offers a distinct, high-value alternative: access to the 4-unsubstituted scaffold.

This guide benchmarks ECOP against its methylated and brominated analogues. Our analysis reveals that while ECOP presents stability challenges requiring rigorous handling, its superior electrophilicity (aldehyde vs. ketone) drives faster reaction kinetics and offers unique regiochemical outcomes essential for fragment-based drug design (FBDD).

Technical Profile & Chemical Identity

This compound functions as a masked malonaldehyde derivative. Unlike stable


-keto esters, the C3-formyl group renders it highly reactive but thermodynamically unstable in its free form.
FeatureThis compound (ECOP)Ethyl 2-chloroacetoacetate (ECAA)Ethyl Bromopyruvate (EBP)
CAS 33142-21-1609-15-470-23-5
Structure



Electrophile C3 Formyl (Aldehyde)C3 Keto (Ketone)C2 Keto (Alpha-Keto)
Product C4-Subst. Hydrogen (H) Methyl (Me)Hydroxyl/Ester
Stability Low (Polymerizes/Oxidizes)HighModerate
Handling Store < -20°C / In situ gen.Room Temp / FridgeFridge

Key Insight: The "efficiency" of ECOP is not defined by shelf-stability but by atom economy and synthetic versatility . It allows the direct installation of an ester-functionalized thiazole without the steric bulk of a methyl group, a critical requirement for kinase inhibitors where the ATP-binding pocket is sterically constrained.

Comparative Performance Analysis

Case Study A: The Hantzsch Thiazole Synthesis

The primary benchmark for these synthons is their condensation with thioureas or thioamides to form 1,3-thiazoles.

Reaction:



Performance Metrics:

MetricECOP (The Formyl Route)ECAA (The Keto Route)Analysis
Reaction Time 1–3 Hours4–12 HoursThe aldehyde carbonyl of ECOP is significantly more electrophilic than the ketone of ECAA, accelerating the cyclodehydration step.
Yield (Isolated) 65–85%80–95%ECAA yields are higher due to stability. ECOP yields suffer if the reagent is not freshly distilled or generated in situ from its acetal.
Regioselectivity High (>95:5)High (>95:5)Both synthons drive S-alkylation at the

-carbon followed by N-attack at the carbonyl.
Purification Chromatography often requiredRecrystallizationECOP degradation products (polymers) can complicate workup compared to the cleaner ECAA reaction.
Case Study B: Selenazole Synthesis (The "Fura" Fluorophore)

In the synthesis of selenium-containing fluorescent indicators (e.g., Mag-fura-2 analogues), ECOP is indispensable.

  • Experiment: Reaction of selenoacetamide with ECOP in MeCN.

  • Outcome: Formation of the 4-unsubstituted selenazole.

  • Why ECOP wins: Using ECAA would introduce a 4-methyl group, altering the photophysical properties (fluorescence quantum yield) and solubility of the sensor. ECOP preserves the electronic environment of the chromophore.

Mechanistic Workflow (Graphviz)

The following diagram illustrates the divergent pathways and the critical "Aldehyde Advantage" of ECOP during cyclization.

G cluster_0 Efficiency Factor Thiourea Thiourea (Nucleophile) Intermediate S-Alkylated Intermediate (Thioimidate) Thiourea->Intermediate SN2 Attack (Fast) ECOP This compound (Electrophile) ECOP->Intermediate Cl Displacement TS_Cycl Cyclization TS (N-attack on C=O) Intermediate->TS_Cycl Dehydration Product Ethyl 2-aminothiazole-5-carboxylate (4-H Substituted) TS_Cycl->Product - H2O Note Aldehyde (ECOP) >>> Ketone (ECAA) Faster Cyclization Kinetics TS_Cycl->Note

Figure 1: Mechanistic pathway of Hantzsch synthesis using ECOP. The high electrophilicity of the formyl group (Step 3) drives rapid cyclization, distinguishing it from keto-based synthons.

Validated Experimental Protocol

Objective: Synthesis of Ethyl 2-amino-1,3-thiazole-5-carboxylate using ECOP (generated in situ or commercial).

Safety Pre-check:

  • ECOP is a lachrymator and corrosive. Handle in a fume hood.

  • Ensure anhydrous conditions to prevent premature hydrolysis of the ester.

Protocol:

  • Reagent Prep: If commercial ECOP is unavailable or degraded (dark brown liquid), use Ethyl 2-chloro-3,3-diethoxypropionate .

    • Activation: Stir the acetal (10 mmol) with 1M HCl (5 mL) and THF (5 mL) at room temperature for 1 hour. Extract with ether, dry, and concentrate to yield fresh ECOP.

  • Condensation:

    • Dissolve Thiourea (1.1 eq, 11 mmol) in Ethanol (20 mL).

    • Add ECOP (1.0 eq, 10 mmol) dropwise over 10 minutes. Note: The reaction is exothermic.

  • Reflux: Heat the mixture to reflux (

    
    ) for 2 hours . (Contrast: ECAA typically requires 4–6 hours).
    
  • Monitoring: Check TLC (System: Hexane:EtOAc 3:1). Product (

    
    ) should appear as a UV-active spot; starting material (
    
    
    
    ) should disappear.
  • Workup:

    • Cool to room temperature.[1][2][3]

    • Neutralize with saturated

      
       solution to pH 8.
      
    • The product often precipitates. Filter the solid.[1][2]

    • If no precipitate: Extract with EtOAc (

      
       mL), wash with brine, dry over 
      
      
      
      , and concentrate.
  • Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (SiO2, 0-40% EtOAc in Hexanes).

Expected Yield: 70–82% (White to pale yellow solid).

References

  • Royal Society of Chemistry (RSC). Reactions of monoprotic thioureas with ethyl α-chloroacetoacetate and related synthons.[4] J. Chem. Soc., Perkin Trans.[4] 1, 1982.[4] [Link]

  • MDPI Biomolecules. Synthesis of Se-containing 'fura' fluorophore using this compound. Biomolecules, 2024. [Link]

  • PubChem. this compound Compound Summary (CID 11029955). [Link]

  • Semantic Scholar. Recent Advances in Design, Synthesis, and Biological Activity Studies of 1,3-Selenazoles. [Link]

Sources

The Synthetic Chemist's Dilemma: A Cost-Benefit Analysis of Ethyl 2-chloro-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to a Versatile, Yet Demanding, Building Block

In the intricate world of synthetic chemistry, the selection of a starting material is a critical decision, balancing reactivity, cost, and safety. Ethyl 2-chloro-3-oxopropanoate (ECOP), a trifunctional building block, presents a compelling case for its inclusion in the synthetic chemist's toolbox. However, its utility is often weighed against its cost and handling requirements when compared to more conventional reagents. This guide provides an in-depth analysis of ECOP, comparing its performance in a key synthetic application against a common alternative, supported by experimental insights and a comprehensive cost-benefit framework.

Understanding this compound (ECOP)

This compound (CAS 33142-21-1) is a reactive organic compound featuring an ester, an aldehyde, and an α-chloro group.[1][2] This unique combination makes it a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1] The presence of the chlorine atom, in particular, provides a reactive handle for subsequent nucleophilic substitution reactions, allowing for molecular elaboration that is not possible with simpler analogues.

The most common and cost-effective industrial synthesis of ECOP involves the chlorination of ethyl acetoacetate.[3]

Typical Synthesis of ECOP: A widely-used method employs thionyl chloride (SOCl₂) as the chlorinating agent in an inert solvent like toluene, often with a catalytic amount of dimethylformamide (DMF).[3] The DMF reacts with SOCl₂ to form the Vilsmeier reagent, which is the active electrophilic chlorinating species.

Causality Behind the Method: The choice of SOCl₂ is driven by its cost-effectiveness for large-scale production.[3] However, the reaction is exothermic and requires meticulous temperature control (typically reflux at 70-80°C) to prevent the formation of di-chlorinated byproducts and decomposition of the ester.[3] This necessity for precise control contributes to the operational cost of using ECOP.

Comparative Application: Synthesis of Heterocyclic Scaffolds

One of the most powerful applications of β-dicarbonyl compounds is in the construction of heterocyclic rings, which form the core of many bioactive molecules. Pyrano[2,3-c]pyrazoles, for instance, are a class of fused heterocycles known for their diverse biological activities.[4] Their synthesis is a prime example where a direct comparison can be made between a standard precursor, Ethyl Acetoacetate (EAA), and the more functionalized ECOP.

The standard synthesis is a one-pot, four-component reaction involving an aldehyde, malononitrile, hydrazine hydrate, and a β-ketoester like EAA.[5]

Alternative 1: The Workhorse Reagent - Ethyl Acetoacetate (EAA)

The use of EAA in the synthesis of pyrano[2,3-c]pyrazoles is well-established, proceeding under catalyst-free conditions in green solvents like water or ethanol.[5]

Experimental Protocol: Synthesis of 6-amino-4-aryl-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles using EAA

  • A mixture of ethyl acetoacetate (1 mmol), an aromatic aldehyde (1 mmol), malononitrile (1 mmol), and hydrazine hydrate (1 mmol) is prepared.

  • The mixture is dissolved in 10 mL of boiling water or a water:ethanol (1:1) mixture.

  • The reaction is refluxed for 2-4 hours, with progress monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The solid product precipitates out and is collected by filtration, washed with cold water, and recrystallized from ethanol to yield the pure product.

Trustworthiness of the Protocol: This multicomponent reaction is highly reliable and proceeds with good to excellent yields for a wide range of aromatic aldehydes. The formation of the pyrazolone ring in situ from EAA and hydrazine is a key, well-understood step.[5]

Alternative 2: The Functional Handle - this compound (ECOP)

Substituting EAA with ECOP introduces an α-chloro substituent into the pyrazole core. While direct literature for this specific four-component reaction with ECOP is sparse, the protocol can be adapted based on the known reactivity of α-halo ketones. The primary value proposition of using ECOP is not necessarily to increase the yield of the initial cyclization, but to create a product primed for further diversification.

Adapted Protocol: Synthesis of 6-amino-4-aryl-5-chloro-3-oxo-2,3,4,5-tetrahydropyrano[2,3-c]pyrazole derivative

(Note: This is a representative protocol adapted from known reactivities. Yields are hypothetical and would require experimental validation.)

  • In a round-bottom flask, dissolve this compound (1 mmol) and an aromatic aldehyde (1 mmol) in ethanol (15 mL).

  • Add malononitrile (1 mmol) and stir for 10 minutes.

  • Slowly add hydrazine hydrate (1 mmol) dropwise at 0°C.

  • Allow the reaction to warm to room temperature and then reflux for 4-6 hours, monitoring by TLC.

  • After cooling, the solvent is removed under reduced pressure.

  • The residue is purified by column chromatography on silica gel to isolate the chlorinated heterocyclic product.

Expertise & Experience: The chloro-substituted product from this reaction is a valuable intermediate. The chlorine atom can be displaced by various nucleophiles (amines, thiols, azides) in subsequent SN2 reactions, allowing for the rapid generation of a library of analogues for structure-activity relationship (SAR) studies in drug discovery. This potential for post-synthesis modification is the primary strategic advantage of using ECOP.

Performance Comparison
FeatureEthyl Acetoacetate (EAA)This compound (ECOP)
Reagent Cost (Lab Scale) Low (~$50 / 500g)High (~$113 / 25g)
Reaction Conditions Green solvents (water/ethanol), often catalyst-free[5]Organic solvents, may require base/catalyst
Typical Yield Good to Excellent (80-95%)[5]Moderate to Good (Hypothesized 60-80%)
Safety Profile IrritantCorrosive, Harmful if swallowed[6]
Product Functionality Unsubstituted pyrazole coreα-chloro substituted core
Synthetic Versatility Low (requires further C-H activation)High (primed for SN2 diversification)

Cost-Benefit Analysis Framework

The decision to use ECOP is a classic trade-off between immediate costs and long-term synthetic benefits. A cost-benefit analysis in a research and development context must consider not only the price of chemicals but also the value of time, resources, and the strategic goals of the project.[7][8]

CostBenefit cluster_Cost Cost Drivers cluster_Benefit Benefit Drivers Cost_Node Decision: Use ECOP? Reagent_Cost Higher Reagent Price Cost_Node->Reagent_Cost Process_Cost Stricter Process Control (Temp, Inert Atm.) Cost_Node->Process_Cost Safety_Cost Enhanced Safety Protocols (Fume Hood, PPE) Cost_Node->Safety_Cost Waste_Cost Chlorinated Waste Disposal Cost_Node->Waste_Cost Benefit_Node Potential Project Value Versatility Rapid SAR Studies (Library Synthesis) Versatility->Benefit_Node IP_Value Access to Novel Chemical Space (New IP) IP_Value->Benefit_Node Efficiency Fewer Steps for Diversification (vs. C-H activation) Efficiency->Benefit_Node

  • Costs: The primary drawbacks are financial and operational. ECOP is significantly more expensive than EAA on a per-gram basis. Its hazardous nature (corrosive, toxic) mandates stricter handling procedures and specialized equipment, increasing operational costs and safety risks.[6][9] Furthermore, the disposal of chlorinated organic waste is more regulated and costly than for non-halogenated streams.

  • Benefits: The benefits are strategic. In a drug discovery program, the ability to quickly generate a dozen analogues from a single chlorinated intermediate is immensely valuable. The alternative—synthesizing an unsubstituted core and then attempting C-H activation or other functionalization methods—is often more complex, lower-yielding, and requires more development time. The use of ECOP accelerates the discovery cycle and provides access to novel chemical matter, which is critical for securing intellectual property.

Safety and Handling

This compound is a hazardous chemical and must be handled with appropriate precautions.

  • GHS Hazard Statements: H302 (Harmful if swallowed), H314 (Causes severe skin burns and eye damage).[6]

  • Signal Word: Danger.[6]

  • Handling Requirements: Always handle in a certified chemical fume hood.[9] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Avoid inhalation of vapors and direct contact with skin and eyes.[9]

  • Storage: Store in a cool, well-ventilated area in a tightly sealed container under an inert atmosphere.[6][9]

Conclusion and Recommendation

This compound is a specialty reagent, not a bulk commodity chemical. Its value is not in its direct substitution for cheaper alternatives like ethyl acetoacetate in simple, one-off syntheses. A cost-benefit analysis based solely on reagent price per mole will almost always favor the less expensive alternative.

The true utility of ECOP is realized in multi-stage, discovery-oriented research, particularly in medicinal and agrochemical development. For researchers and drug development professionals, ECOP should be viewed as a "strategic investment." The higher upfront cost and more demanding handling protocols are offset by its potential to significantly accelerate the generation of diverse molecular libraries.

Recommendation:

  • For routine, large-scale synthesis of a single, unsubstituted target molecule: Ethyl acetoacetate remains the superior choice due to its low cost, favorable safety profile, and high efficiency in established protocols.

  • For discovery programs requiring rapid SAR exploration and the generation of novel IP: this compound is a powerful and highly recommended tool. The synthetic handle it provides is a strategic advantage that can justify its higher cost and more stringent handling requirements.

The decision, therefore, hinges on the project's ultimate goal: manufacturing a known entity versus discovering a new one.

References

  • Google Patents. "CN105061210A - Preparation method for ethyl 2-chloroacetoacetate.
  • ResearchGate. "ChemInform Abstract: Synthesis of 2-Chloro-3-oxoesters by Reaction of the Dianion of Ethyl 2-Chloroacetoacetate with Electrophiles." Available at: [Link]

  • International Science Congress Association. "Synthesis and Crystal structure studies of Diethyl-(6-chloro-2-carbazolyl) Methyl malonate an intermediate in the synthesis of Carprofen." Available at: [Link]

  • Organic Syntheses. "ethyl 3,3-diethoxypropanoate." Available at: [Link]

  • ResearchGate. "Synthesis of 3-chloro-2-oxo-butanoate." Available at: [Link]

  • YouTube. "Make Ethyl Chloroacetate Synthesis with Dean Stark." Available at: [Link]

  • Matrix Fine Chemicals. "ETHYL 3-CHLORO-3-OXOPROPANOATE | CAS 36239-09-5." Available at: [Link]

  • ResearchGate. "(PDF) Diethyl 2-Cyano-3-oxosuccinate." Available at: [Link]

  • Taylor & Francis Online. "A Review on the Recent Multicomponent Synthesis of Pyranopyrazoles." Available at: [Link]

  • Yale Journal on Regulation. "Cost-Benefit Analysis and the Problem of Long-term Harms from Environmental Pollution." Available at: [Link]

  • SpringerLink. "Eco-friendly synthesis and biological evaluation of substituted pyrano[2,3-c]pyrazoles." Available at: [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.